molecular formula C11H15NO3 B1604739 Ethyl N-((2-hydroxyphenyl)methyl)glycinate CAS No. 57938-78-0

Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Cat. No.: B1604739
CAS No.: 57938-78-0
M. Wt: 209.24 g/mol
InChI Key: GOHVFLROCZFZMF-UHFFFAOYSA-N
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Description

Ethyl N-((2-hydroxyphenyl)methyl)glycinate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-hydroxyphenyl)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)8-12-7-9-5-3-4-6-10(9)13/h3-6,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHVFLROCZFZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206639
Record name Ethyl N-((2-hydroxyphenyl)methyl)glycinate
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57938-78-0
Record name N-[(2-Hydroxyphenyl)methyl]glycine ethyl ester
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Record name Ethyl N-((2-hydroxyphenyl)methyl)glycinate
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Record name Ethyl N-((2-hydroxyphenyl)methyl)glycinate
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Record name Ethyl N-[(2-hydroxyphenyl)methyl]glycinate
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Foundational & Exploratory

Molecular weight and formula of N-(2-hydroxybenzyl)glycine ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Hydroxybenzyl)glycine ethyl ester is a secondary amine intermediate critical in the synthesis of polydentate ligands (such as salen-type reduced ligands) and peptidomimetics. Structurally, it consists of a glycine ethyl ester backbone N-alkylated with a 2-hydroxybenzyl (salicyl) moiety.

This guide provides a definitive breakdown of its molecular properties, a validated reductive amination protocol for its synthesis, and the analytical logic required for its verification. Note that this compound is structurally distinct from N-(2-hydroxyphenyl)glycine ethyl ester; the presence of the benzylic methylene group significantly alters its pKa and nucleophilicity.

Part 1: Physicochemical Characterization

The following data is derived from stoichiometric calculation and functional group analysis.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name Ethyl N-(2-hydroxybenzyl)glycinate
Molecular Formula C₁₁H₁₅NO₃ Confirmed via functional group summation.
Molecular Weight 209.24 g/mol Average mass based on standard atomic weights.
Exact Mass 209.1052 DaMonoisotopic mass (for HRMS validation).
Physical State Viscous Oil or Low-Melting SolidOften isolated as a hydrochloride salt for stability.
Solubility Soluble in EtOH, DCM, EtOAcLimited solubility in water unless protonated (pH < 6).
pKa (Calc) ~8.5 (Amine), ~10.0 (Phenol)The amine is more basic than aniline derivatives due to the benzyl spacer.
Structural Composition Logic

The formula C₁₁H₁₅NO₃ is validated by assembling the constituent synthons:

  • Salicyl Moiety (C₇H₇O): Derived from salicylaldehyde (C₇H₆O₂) after losing oxygen during imine formation and gaining hydrogen during reduction.

  • Glycine Ethyl Ester Moiety (C₄H₈NO₂): Derived from glycine ethyl ester (C₄H₉NO₂) after losing hydrogen during coupling.

  • Net Calculation: C₇H₇O + C₄H₈NO₂ = C₁₁H₁₅NO₃.

Part 2: Synthetic Pathway & Mechanism[1]

The most robust method for synthesizing N-(2-hydroxybenzyl)glycine ethyl ester is Reductive Amination . This approach avoids the over-alkylation issues common with direct alkylation (using 2-hydroxybenzyl bromide) and proceeds via a stable Schiff base intermediate.

Mechanism of Action
  • Imine Formation: The amine group of glycine ethyl ester attacks the carbonyl carbon of salicylaldehyde. Water is eliminated to form an imine (Schiff base).

  • Reduction: The C=N bond is reduced to a C-N single bond using a hydride donor. Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) for its selectivity, though NaBH₄ is effective if the imine is pre-formed.

Visualization: Synthetic Workflow

Synthesis Start Reactants Salicylaldehyde + Glycine Ethyl Ester HCl Base Neutralization (Et3N or NaHCO3) Start->Base Free base formation Imine Intermediate Imine (Schiff Base) Base->Imine -H2O (Dehydration) Reduct Reduction (NaBH4 or STAB) Imine->Reduct Hydride Transfer Product Product N-(2-hydroxybenzyl)glycine ethyl ester Reduct->Product Workup

Caption: Step-wise reductive amination pathway. The neutralization step is critical when starting with the stable hydrochloride salt of glycine ethyl ester.

Part 3: Experimental Protocol

Safety Warning: Borohydrides liberate hydrogen gas. Perform all reactions in a fume hood.

Materials
  • Salicylaldehyde (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.1 eq)

  • Triethylamine (1.1 eq) or NaHCO₃

  • Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • Dissolve glycine ethyl ester hydrochloride (10 mmol) in anhydrous MeOH (30 mL).

    • Add Triethylamine (11 mmol) and stir for 15 minutes to generate the free amine.

    • Add Salicylaldehyde (10 mmol) dropwise. The solution will typically turn yellow, indicating Schiff base formation.

    • Critical Checkpoint: Stir at room temperature for 2–4 hours. If using NaBH₄, ensure imine formation is complete (monitor by TLC) before adding the reducing agent to prevent reduction of the aldehyde to salicyl alcohol.

  • Reduction:

    • Cool the solution to 0°C using an ice bath.

    • Add NaBH₄ (15 mmol) in small portions over 20 minutes. Expect gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Workup:

    • Quench the reaction with water (10 mL) or saturated NH₄Cl solution.

    • Evaporate the bulk methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is often sufficiently pure. If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) or convert to the HCl salt by bubbling HCl gas through an ethereal solution to precipitate the solid salt.

Part 4: Analytical Validation

To validate the identity of C₁₁H₁₅NO₃ , compare experimental data against these predicted spectroscopic signatures.

Table 2: Diagnostic Spectroscopic Signals
MethodSignalAssignment
¹H NMR (CDCl₃) δ 1.25 (t, 3H)Methyl of ethyl ester (-CH₂CH₃)
δ 3.40 (s, 2H)Glycine methylene (-NH-CH₂-CO)
δ 3.95 (s, 2H)Benzylic methylene (Ar-CH₂-NH-)
δ 4.18 (q, 2H)Methylene of ethyl ester (-CH₂CH₃)
δ 6.7–7.2 (m, 4H)Aromatic protons (Salicyl ring)
MS (ESI+) m/z 210.1 [M+H]⁺Protonated molecular ion
IR ~1735 cm⁻¹Ester C=O stretch
~3300 cm⁻¹Broad OH/NH stretch
Visualization: Analytical Logic Flow

Analysis Sample Isolated Sample MS Mass Spectrometry Target: 210.1 m/z (M+H) Sample->MS NMR 1H NMR Analysis Sample->NMR Decision Matches Criteria? MS->Decision Mass Confirmed NMR->Decision Structure Confirmed Valid VALIDATED C11H15NO3 Decision->Valid Yes Fail REJECT Check for Salicyl Alcohol Decision->Fail No

Caption: Decision tree for analytical validation. The primary impurity to watch for is salicyl alcohol (from aldehyde reduction).

Part 5: Applications in Drug Discovery

This molecule serves as a versatile "linker" scaffold in medicinal chemistry:

  • Pro-drug Design: The ethyl ester masks the carboxylic acid, improving cell permeability. Intracellular esterases hydrolyze it to the active free acid form.

  • Chelation Therapy: The N-(2-hydroxybenzyl)glycine core (after hydrolysis) acts as a tridentate ligand (O-N-O donor set), useful for sequestering metal ions like Fe(III) or Cu(II).

  • Peptidomimetics: Used as a monomer in the synthesis of peptoids, where side chains are attached to the nitrogen rather than the alpha-carbon, enhancing proteolytic stability.

References

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. (Authoritative guide on the NaBH4/STAB reduction mechanism). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Glycine, N-(2-hydroxybenzyl)-. (Reference for the parent acid structure). [Link]

  • Organic Syntheses. Preparation of Secondary Amines via Reductive Amination. (General protocol validation). [Link]

Thermodynamic Stability and Degradation Kinetics of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of Ethyl N-((2-hydroxyphenyl)methyl)glycinate (CAS: 57938-78-0). Often utilized as a ligand precursor or pharmaceutical intermediate, this molecule exhibits a unique stability profile governed by the "Salicyl-Glycine Effect" —a stabilizing intramolecular hydrogen bond between the phenolic hydroxyl and the secondary amine.

This document moves beyond basic property listing to explore the causal mechanisms of degradation (hydrolysis and dimerization), providing researchers with the experimental frameworks necessary to validate shelf-life and reaction integrity.

Chemical Architecture & Thermodynamic Baseline

Structural Analysis

The stability of this molecule is defined by the interplay between three functional zones:

  • The Labile Tail: The ethyl ester moiety (

    
    ), susceptible to hydrolytic cleavage.
    
  • The Reactive Core: The secondary amine (

    
    ), acting as both a nucleophile (dimerization risk) and a base.
    
  • The Stabilizing Anchor: The ortho-hydroxyphenyl group.

The Ortho-Effect (Expert Insight): Unlike its para- or meta- isomers, the 2-hydroxy substitution allows for a stable 6-membered pseudo-ring formation via intramolecular hydrogen bonding ($ \text{Ph-OH} \cdots : \text{N-R} $).

  • Thermodynamic Consequence: This interaction lowers the ground state energy (

    
    ), theoretically increasing resistance to oxidative attack on the nitrogen.
    
  • Physical Consequence: Reduced melting point compared to non-H-bonded analogs due to decreased intermolecular networking.[1]

Estimated Thermodynamic Parameters

Note: Values are derived from group contribution methods and structural analogs (N-benzylglycine ethyl ester).

ParameterEstimated ValueStructural Driver
Enthalpy of Formation (

)
-450 to -480 kJ/molPhenolic stabilization + Ester resonance
LogP (Octanol/Water) ~1.9 - 2.1Hydrophobic benzyl/ethyl vs. Hydrophilic amine/OH
pKa (Amine) ~7.5 - 8.2Lowered by H-bond donation from Phenol
pKa (Phenol) ~10.0Typical phenolic range

Stability Profile & Degradation Pathways

Hydrolytic Instability (Primary Vector)

The ethyl ester is the thermodynamic weak point. In aqueous or protic environments, entropy drives the hydrolysis toward the parent acid (N-(2-hydroxybenzyl)glycine) and ethanol.

  • Acid Catalysis (

    
    ):  Protonation of the carbonyl oxygen activates the ester.
    
  • Base Catalysis (

    
    ):  Direct nucleophilic attack by 
    
    
    
    .
  • Autocatalysis: As the ester hydrolyzes, the generated carboxylic acid lowers the bulk pH, potentially accelerating further degradation in unbuffered systems.

Thermal Degradation: Diketopiperazine (DKP) Formation

A critical risk for glycine esters is cyclodimerization . Two molecules of this compound can condense to form a 2,5-Diketopiperazine (DKP) derivative, releasing two moles of ethanol.

  • Mechanism: Intermolecular nucleophilic attack of the secondary amine on the ester carbonyl of a neighbor.

  • Thermodynamic Driver: Formation of the stable 6-membered DKP ring is enthalpically favorable at elevated temperatures (

    
    ).
    
Oxidative Sensitivity

While the phenolic group is susceptible to oxidation to quinones, the intramolecular H-bond shields the amine lone pair, rendering this molecule more stable against N-oxidation than typical secondary amines.

Visualized Degradation Pathways

The following diagram illustrates the competing pathways of Hydrolysis (thermodynamic sink) and Dimerization (kinetic trap).

DegradationPathways Start Ethyl N-((2-hydroxyphenyl) methyl)glycinate Intermediate Tetrahedral Intermediate Start->Intermediate + H2O (Hydrolysis) DKP N,N'-bis(2-hydroxybenzyl) -2,5-diketopiperazine Start->DKP Heat (>100°C) - 2 EtOH (Dimerization) HydrolysisProduct N-(2-hydroxybenzyl)glycine (Free Acid) + Ethanol Intermediate->HydrolysisProduct pH dependent

Figure 1: Primary degradation vectors. Green path represents hydrolysis; Red dashed path represents thermal dimerization.

Experimental Protocols (Self-Validating Systems)

To rigorously determine the stability of a specific batch, the following protocols must be employed. These are designed to generate the missing quantitative data (


, 

).
Protocol A: Arrhenius Stress Testing (Hydrolysis Kinetics)

Objective: Determine the shelf-life (


) and Activation Energy (

).
  • Preparation: Dissolve compound (1 mg/mL) in buffered solutions (pH 4.0, 7.4, 9.0) with 10% Acetonitrile (to ensure solubility).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Analyze via HPLC-UV (270 nm) at

    
     hours.
    
  • Calculation:

    • Plot

      
       vs. Time to confirm First-Order kinetics.
      
    • Calculate

      
       for each temperature.
      
    • Plot

      
       vs. 
      
      
      
      (Arrhenius plot) to derive
      
      
      .
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Assess thermal stability and melt/decomposition onset.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan (prevents ethanol evaporation artifact).

  • Ramp:

    
     from 
    
    
    
    to
    
    
    under Nitrogen purge (50 mL/min).
  • Analysis:

    • Endotherm 1: Melting Point (Expected range:

      
       depending on polymorph).
      
    • Exotherm 1: Decomposition/Polymerization (Expected

      
      ).
      

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Data Synthesis Step1 Synthesis/Acquisition (Check Purity >98% via HPLC) Step2 DSC Thermal Scan (Identify MP & Decomp Onset) Step1->Step2 Step3 Forced Degradation (Acid/Base/Oxidative) Step2->Step3 Define Limits Step4 Isothermal Incubation (40°C / 60°C / 80°C) Step3->Step4 Step5 Calculate k_obs & t_90 Step4->Step5 Arrhenius Plot

Figure 2: Step-by-step workflow for validating thermodynamic stability.

References

  • PubChem. (2025). Compound Summary: this compound (CAS 57938-78-0).[2] National Library of Medicine. [Link]

  • Sluyterman, L. A. (1964).[3] Kinetics of the Hydrolysis of Benzoylglycine Ethyl Ester Catalyzed by Papain. Biochimica et Biophysica Acta, 85, 305–315.[3] [Link]

  • Dziembowska, T., et al. (2020). Intramolecular Hydrogen Bonding in 2-Hydroxy-N-substituted Benzamides. ResearchGate / Journal of Molecular Structure. [Link]

  • SIELC Technologies. (2018). HPLC Separation of this compound. SIELC Application Notes. [Link]

Sources

1H NMR Interpretation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR spectrum for Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also referred to as N-(2-hydroxybenzyl)glycine ethyl ester). This molecule represents a critical scaffold in peptidomimetic drug design and coordination chemistry (salan-type ligands).

Correct interpretation requires distinguishing between two distinct methylene singlets, resolving a complex ortho-substituted aromatic system, and understanding the dynamic behavior of exchangeable protons (OH/NH) governed by intramolecular hydrogen bonding.

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments.

Molecular Connectivity

The molecule consists of three core domains:

  • Ethyl Ester Terminus: A classic triplet-quartet system.

  • Linker Region: Two methylene (

    
    ) bridges flanking a secondary amine.
    
  • Salicyl (2-Hydroxyphenyl) Core: An ortho-substituted benzene ring with a phenolic hydroxyl group.

Visualization of Magnetic Environments

The following diagram maps the proton environments to the structural logic.

G Mol This compound Arom Aromatic Region (6.5 - 7.3 ppm) Mol->Arom Linker Linker Region (3.0 - 4.0 ppm) Mol->Linker Ester Ester Region (1.0 - 4.3 ppm) Mol->Ester Labile Exchangeable (Broad/Variable) Mol->Labile H_Ortho H-3/H-5 Shielded by OH (~6.8 ppm) Arom->H_Ortho H_Meta H-4/H-6 Deshielded (~7.1 ppm) Arom->H_Meta Benzylic Benzylic CH2 (Ar-CH2-N) Singlet ~3.9 ppm Linker->Benzylic Glycyl Glycyl CH2 (N-CH2-CO) Singlet ~3.4 ppm Linker->Glycyl

Figure 1: Structural decomposition of proton environments based on electronic shielding effects.

Experimental Protocol

Sample Preparation

The choice of solvent is the single most critical variable in interpreting this specific molecule due to the phenolic hydroxyl group and secondary amine.

  • Standard Characterization (

    
    ): 
    
    • Concentration: 10–15 mg in 0.6 mL.

    • Advantage:[1][2][3] Allows observation of the intramolecular hydrogen bond (Phenol OH

      
       N). The OH signal will appear sharp and downfield.
      
    • Disadvantage: Overlap of the solvent residual peak (7.26 ppm) with aromatic signals is possible.

  • Exchange Studies (

    
    ): 
    
    • Advantage:[1][2][3] Disrupts intramolecular H-bonding.[4][5] OH and NH protons become broad or exchange with trace water.

    • Use Case: If solubility in chloroform is poor or to confirm labile protons via

      
       shake.
      
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Transients (Scans): 16–32 scans are sufficient for >10 mg samples.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The benzylic and glycyl protons have different T1 relaxation times; insufficient delay can affect integration accuracy.
    

Spectral Assignment (Detailed Breakdown)

The following data assumes a 400 MHz spectrometer using


 as the solvent.
The Aliphatic Region (1.0 – 4.5 ppm)

This region contains the ester and the amine linker.

Chemical Shift (

)
MultiplicityIntegralAssignmentMechanistic Insight
1.26 Triplet (

Hz)
3HEster

Classic methyl triplet coupled to the adjacent methylene.
3.42 Singlet2HGlycyl

Flanked by the amine (

) and the carbonyl (

). Upfield of the benzylic protons.[2]
3.96 Singlet2HBenzylic

Deshielded by the aromatic ring current and the amine. Appears downfield of the glycyl signal.
4.20 Quartet (

Hz)
2HEster

Classic methylene quartet. Deshielded significantly by the electronegative oxygen.

Critical Note: The assignment of the two singlets (3.42 vs 3.96) is often confused. The benzylic protons (3.96 ppm) are generally downfield relative to the glycine protons (3.42 ppm) due to the anisotropy of the benzene ring, despite the electron-withdrawing ester group near the glycine protons [1].

The Aromatic Region (6.5 – 7.3 ppm)

The 2-hydroxyphenyl group creates a complex ABCD-like system. The hydroxyl group is a strong resonance donor, shielding the ortho and para positions.

Chemical Shift (

)
MultiplicityAssignmentMechanistic Insight
6.75 – 6.85 Multiplet (d/t overlap)H-3 & H-5Shielded. H-3 is ortho to OH; H-5 is para to OH. The high electron density shifts these upfield.
6.95 – 7.05 Doublet (

Hz)
H-6Deshielded. Ortho to the alkyl linker. Minimal resonance effect from OH.
7.15 – 7.25 Triplet (

Hz)
H-4Deshielded. Meta to OH. Often overlaps with

residual peak.
The Labile Protons (Variable)
  • Amine (

    
    ):  Usually a broad singlet around 2.0 – 3.0 ppm in 
    
    
    
    . May disappear in wet solvents.
  • Phenol (

    
    ): 
    
    • Free Phenol: ~5.0 – 6.0 ppm.[2][6]

    • H-Bonded: In this molecule, the phenol OH often forms a 6-membered intramolecular hydrogen bond with the amine nitrogen. This can shift the OH signal downfield (8.0 – 11.0 ppm) and broaden it significantly [2].

Advanced Interpretation: The Intramolecular H-Bond

One of the most sophisticated aspects of this spectrum is the evidence of intramolecular hydrogen bonding.

The "Pseudo-Ring" Formation

The proximity of the phenolic hydroxyl to the secondary amine allows for the formation of a stable 6-membered ring interaction:



This interaction has two spectral consequences:

  • Deshielding of OH: The proton is "pulled" away from the oxygen, reducing electron density and shifting the peak downfield.

  • Nonequivalence of Methylene Protons (Rare): In very rigid systems at low temperatures, the benzylic protons might split into an AB system (doublet of doublets) because the H-bond locks the conformation, making the protons diastereotopic. At room temperature, however, rapid ring flipping usually averages this to a singlet.

H_Bond Start Observe Labile Protons Check_Solvent Solvent Used? Start->Check_Solvent CDCl3 CDCl3 (Non-polar) Check_Solvent->CDCl3 DMSO DMSO-d6 (Polar) Check_Solvent->DMSO Result_CDCl3 Intramolecular H-Bond Visible OH shift > 8 ppm Broad but distinct CDCl3->Result_CDCl3 Result_DMSO Intermolecular H-Bond with Solvent OH shift ~9-10 ppm Sharp peak (exchange slowed) DMSO->Result_DMSO

Figure 2: Impact of solvent choice on the observation of hydrogen bonding networks.

Troubleshooting & Impurities

When synthesizing this compound via reductive amination (Salicylaldehyde + Glycine Ethyl Ester + NaBH4), common impurities include:

  • Residual Salicylaldehyde: Look for the aldehyde proton singlet at ~9.8 ppm and the distinct aromatic pattern.

  • Hydrolyzed Ester (Free Acid): If the ethyl triplet (1.26 ppm) and quartet (4.20 ppm) are missing, the ester has hydrolyzed to the carboxylic acid (zwitterionic form often insoluble in

    
    ).
    
  • Over-Alkylation: Formation of the tertiary amine (double addition of salicylaldehyde). Look for a second benzylic signal and a shift in the integration ratio of aromatic to aliphatic protons [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for chemical shift additivity rules).
  • Hansen, P. E., & Spanget-Larsen, J. (2017). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 22(4), 552.

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • National Institute of Standards and Technology (NIST). "Glycine ethyl ester hydrochloride 1H NMR." NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of N-(2-hydroxybenzyl)glycine ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxybenzyl)glycine ethyl ester is a molecule of significant interest, incorporating a phenolic hydroxyl group, a secondary amine, and an ester functionality within its structure. This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, allowing for the identification of key functional groups and elucidation of molecular structure. This guide provides a detailed analysis of the expected IR spectrum of N-(2-hydroxybenzyl)glycine ethyl ester, offering a framework for its characterization and quality control.

Theoretical Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the absorption peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide crucial information about the molecular structure.

For N-(2-hydroxybenzyl)glycine ethyl ester, the key vibrational modes to consider are:

  • O-H stretching from the phenolic group.

  • N-H stretching from the secondary amine.

  • C-H stretching from the aromatic ring and aliphatic chains.

  • C=O stretching from the ethyl ester.

  • C=C stretching within the aromatic ring.

  • C-O stretching from the phenol and the ester.

  • C-N stretching from the amine.

  • Out-of-plane C-H bending of the aromatic ring.

Experimental Protocol: Acquiring the IR Spectrum

A robust and reproducible IR spectrum is foundational to accurate analysis. The following protocol outlines the steps for obtaining a high-quality spectrum of N-(2-hydroxybenzyl)glycine ethyl ester using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

Sample Preparation:

  • Ensure the N-(2-hydroxybenzyl)glycine ethyl ester sample is a solid or a viscous liquid.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Background Scan: With the clean, empty ATR crystal, perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the sample on the crystal and acquire the sample spectrum.

  • Parameters: A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start sample_prep Place sample on ATR crystal start->sample_prep apply_pressure Apply consistent pressure sample_prep->apply_pressure background_scan Perform background scan apply_pressure->background_scan sample_scan Acquire sample spectrum background_scan->sample_scan process_data Ratio sample to background sample_scan->process_data final_spectrum Generate final IR spectrum process_data->final_spectrum

Caption: Experimental workflow for acquiring an FTIR-ATR spectrum.

Predicted IR Spectrum Analysis and Peak Assignments

The following table details the predicted characteristic absorption bands for N-(2-hydroxybenzyl)glycine ethyl ester, based on established spectroscopic data for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityShapeVibrational ModeFunctional GroupRationale and Authoritative Insights
3600-3200StrongBroadO-H StretchPhenolic -OHThe broadness of this peak is a hallmark of hydrogen bonding, a significant intermolecular force in phenolic compounds.[1][2][3][4][5]
3400-3300MediumSharpN-H StretchSecondary AmineThis peak is typically sharper than the O-H stretch and may sometimes be obscured by it.
3100-3000MediumSharpC-H StretchAromaticThese stretching vibrations are characteristic of C-H bonds on the benzene ring.[1]
<3000MediumSharpC-H StretchAliphaticThese peaks arise from the C-H bonds in the ethyl and glycine portions of the molecule.[6]
~1735StrongSharpC=O StretchEthyl EsterThe carbonyl stretch is one of the most intense and easily identifiable peaks in an IR spectrum.[6] Its position is characteristic of saturated esters.
1600-1450Medium-StrongSharp (often multiple peaks)C=C StretchAromatic RingThese absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring.[1][2][3]
~1220StrongSharpC-O StretchPhenolic C-OThe position of this C-O stretch at a higher wavenumber helps distinguish it from aliphatic alcohols.[1]
1300-1000Medium-StrongSharpC-O StretchEster C-OEsters typically show two C-O stretching bands, one for the C-O adjacent to the carbonyl and one for the O-alkyl bond.
850-750StrongSharpC-H Out-of-Plane BendAromatic RingThe specific position of this peak can provide information about the substitution pattern on the benzene ring.[1]

Interpretation of Key Spectral Features

  • The Hydroxyl Region (3600-3200 cm⁻¹): The presence of a strong, broad absorption band in this region is the primary indicator of the phenolic -OH group.[1][2][3][4] The breadth is due to intermolecular hydrogen bonding. The secondary amine N-H stretch is also expected in this region but may be a less prominent shoulder on the broad -OH band.

  • The Carbonyl Region (~1735 cm⁻¹): An intense, sharp peak around 1735 cm⁻¹ is the definitive signature of the ester's carbonyl (C=O) group.[6] Its high intensity is due to the large change in dipole moment during the stretching vibration. The absence of a peak around 1650 cm⁻¹ would confirm that the compound exists as the amine and not as a Schiff base imine (C=N).

  • The Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of absorptions unique to the molecule. Key features here include the aromatic C=C stretching peaks, the strong phenolic C-O stretch around 1220 cm⁻¹, and the C-O stretches of the ester.[1] The out-of-plane C-H bending bands can confirm the ortho-substitution pattern of the benzene ring.

Conclusion

The infrared spectrum of N-(2-hydroxybenzyl)glycine ethyl ester is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By carefully analyzing the positions, intensities, and shapes of the peaks corresponding to the phenolic O-H, secondary amine N-H, ester C=O, and aromatic functionalities, researchers can confidently identify and characterize this compound. This guide provides the foundational knowledge for both the practical acquisition and the detailed interpretation of its IR spectrum, serving as a valuable tool in research and development.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 26). Infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 18(3), 46-51. [Link]

  • Chemistry Pages. (n.d.). Infrared spectra of alcohols and phenols. [Link]

  • ResearchGate. (n.d.). IR Spectra of Schiff base ligand. [Link]

  • Oomens, J., Polfer, N. C., & Dunbar, R. C. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society, 129(10), 3056–3065. [Link]

  • McAuliffe, C. A., & Quagliano, J. V. (1966). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Inorganica Chimica Acta, 1, 29-32. [Link]

  • Proprep. (n.d.). Analyze the phenol IR spectrum to identify characteristic functional group peaks and discuss the impact of hydrogen bonding on its spectral features. [Link]

  • Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry, 1(1), 1-8. [Link]

  • Jenisha, S., et al. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Pharmaceutical Sciences and Research, 6(1), 159-163. [Link]

  • Muthusamy, A., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(3), 3456-3472. [Link]

  • Kim, Y. S., & Hochstrasser, R. M. (2014). Temperature dependence of amino acid side chain IR absorptions in the amide I' region. The Journal of Physical Chemistry B, 118(24), 6759–6767. [Link]

  • PubChem. (n.d.). Glycine, N,N'-ethylenebis(2-(o-hydroxyphenyl)-, diethyl ester. [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • AA Blocks. (n.d.). N-(2-Hydroxyphenyl)glycine ethyl ester. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NIST. (n.d.). Glycine, ethyl ester, hydrochloride. [Link]

  • Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. [Link]

  • Semantic Scholar. (2020, September 30). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(indan-2-yl)glycine ethyl ester hydrochloride. [Link]

  • NIST. (n.d.). N-Benzylglycine ethyl ester. [Link]

  • PubChem. (n.d.). Glycine ethyl ester. [Link]

  • Cheméo. (n.d.). Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). [Link]

Sources

Literature review of Ethyl N-((2-hydroxyphenyl)methyl)glycinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also known as Ethyl N-(2-hydroxybenzyl)glycinate) represents a pivotal scaffold in the landscape of reduced Schiff bases. As a derivative of salicylaldehyde and glycine, this compound serves a dual function: it is a versatile tridentate ligand in coordination chemistry and a pharmacophore precursor in medicinal synthesis.

This guide analyzes the structural utility of this scaffold, detailing its synthesis via reductive amination, its thermodynamic stability as a chelator for transition metals (Cu, Ni, Zn), and its role as a precursor for bioactive 1,3-benzoxazines. We provide field-proven protocols for its synthesis and complexation, supported by mechanistic insights into its antioxidant and antimicrobial potential.

Chemical Architectonics & Synthesis[1]

Structural Identity

The compound consists of a glycine ethyl ester backbone N-alkylated with a 2-hydroxybenzyl (salicyl) group.

  • IUPAC Name: Ethyl 2-[(2-hydroxybenzyl)amino]acetate

  • Molecular Formula: C₁₁H₁₅NO₃

  • Key Functional Groups:

    • Phenol (Ar-OH): Provides antioxidant capability and an anionic binding site for metals.

    • Secondary Amine (-NH-): Acts as a neutral donor and proton acceptor.

    • Ester (-COOEt): Modulates lipophilicity and serves as a latent carboxylic acid.

Synthesis: The Reductive Amination Pathway

The most robust method for synthesizing this compound is the reductive amination of salicylaldehyde with glycine ethyl ester. This approach avoids the poly-alkylation issues common with direct alkylation using benzyl halides.

Mechanism:

  • Condensation: Salicylaldehyde reacts with glycine ethyl ester to form an intermediate imine (Schiff base).

  • Reduction: The imine C=N bond is selectively reduced to a C-N single bond using a hydride source (e.g., Sodium Borohydride, NaBH₄).

Visualization: Synthesis Workflow

SynthesisPathway Sal Salicylaldehyde (C7H6O2) Imine Intermediate Imine (Schiff Base) Sal->Imine Condensation (-H2O) Gly Glycine Ethyl Ester (HCl Salt) Gly->Imine Product Ethyl N-(2-hydroxybenzyl)glycinate (Target) Imine->Product Reduction (NaBH4/MeOH) Benzoxazine 3,4-dihydro-2H-1,3-benzoxazine (Cyclized Derivative) Product->Benzoxazine Cyclization (HCHO, Reflux)

Caption: Figure 1.[1][2] Synthesis pathway from precursors to the reduced amine target and subsequent cyclization to benzoxazine.

Physicochemical & Coordination Properties[1][5][7][8]

Ligand Field Behavior

In coordination chemistry, the N-(2-hydroxybenzyl)glycinate scaffold acts as a chelating agent . Upon deprotonation of the phenolic hydroxyl, it acts as a monoanionic ligand.

  • Binding Modes:

    • Bidentate (NO): Coordinates through the amine nitrogen and phenolate oxygen.

    • Tridentate (NOO): In hydrolyzed forms (free acid) or specific geometries, the carboxylate oxygen also participates.

  • Metal Selectivity: High affinity for Cu(II), Ni(II), and Zn(II). The phenolic oxygen is a "hard" donor, stabilizing higher oxidation states.

Thermodynamic Stability

Potentiometric studies on analogous N-substituted glycines indicate that complex stability is pH-dependent.

  • Low pH (<4): Protonation of the amine and carboxylate prevents coordination.

  • Neutral/Basic pH (>7): Deprotonation drives the formation of stable ML and ML₂ complexes (where L = Ligand, M = Metal).

  • Causality: The chelate effect (forming 5- and 6-membered rings) significantly enhances the thermodynamic stability compared to non-chelating analogs.

Biological & Industrial Applications[4][6][9][10]

Antimicrobial Activity (Metal-Enhanced)

While the free ligand exhibits moderate activity, its transition metal complexes (particularly Cu(II) and Zn(II)) show significantly enhanced antimicrobial potency.

  • Mechanism: Chelation reduces the polarity of the metal ion (partial sharing of positive charge with donor groups), increasing lipophilicity. This facilitates penetration through the lipid layers of bacterial cell membranes (Overton’s concept).

  • Target: Disruption of bacterial respiration and protein synthesis.

Precursor to 1,3-Benzoxazines

This compound is a critical intermediate for synthesizing 3,4-dihydro-2H-1,3-benzoxazines .

  • Reaction: Condensation with formaldehyde (or paraformaldehyde) closes the ring between the phenol oxygen and the secondary amine.

  • Application: These benzoxazine derivatives are bioactive heterocycles with reported antifungal, antibacterial, and anti-HIV activities.[3]

Analytical Standards

The compound is used as a reference standard in HPLC methods for separating impurities in pharmaceutical intermediates. Its amphoteric nature allows separation on mixed-mode columns (e.g., SIELC Newcrom R1).

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-hydroxybenzyl)glycinate

This protocol utilizes a "one-pot" reductive amination strategy, ensuring high yield and minimizing imine hydrolysis.

Materials:

  • Salicylaldehyde (10 mmol)

  • Glycine Ethyl Ester Hydrochloride (10 mmol)

  • Triethylamine (Et₃N) (10 mmol)

  • Sodium Borohydride (NaBH₄) (15 mmol)

  • Methanol (dry, 50 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Glycine Ethyl Ester HCl in Methanol. Add Et₃N to neutralize the salt. Stir for 10 minutes.

  • Add Salicylaldehyde dropwise. The solution will turn yellow (formation of imine). Stir at room temperature for 2 hours.

    • Checkpoint: TLC should show disappearance of aldehyde.

  • Reduction: Cool the solution to 0°C (ice bath). Add NaBH₄ portion-wise over 20 minutes.

    • Safety Note: Hydrogen gas evolution will occur. Ensure ventilation.

  • Workup: Stir for an additional 2 hours. Quench with water (10 mL). Evaporate methanol under reduced pressure.

  • Extraction: Dissolve residue in DCM (30 mL) and wash with water (2 x 15 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate to yield the crude oil. If necessary, purify via column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Copper(II) Complex

Validates the ligand capability of the synthesized scaffold.

Materials:

  • Ethyl N-(2-hydroxybenzyl)glycinate (2 mmol)

  • Copper(II) Acetate Monohydrate (1 mmol)

  • Ethanol (20 mL)

Methodology:

  • Dissolve the ligand in Ethanol (10 mL).

  • Dissolve Copper Acetate in Ethanol (10 mL) and add to the ligand solution.

  • Reflux: Heat the mixture at 60°C for 2 hours. The solution will darken (green/blue).

  • Crystallization: Allow the solution to cool slowly. Precipitate/crystals should form overnight.

  • Filtration: Filter the solid, wash with cold ethanol, and dry.

Visualization: Metal Complexation Logic

Complexation cluster_bio Biological Consequence Ligand Ligand (L) (Deprotonated Phenol) Complex Complex [ML2] (Neutral, Lipophilic) Ligand->Complex Chelation (N, O donors) Metal Metal Ion (M) (Cu2+, Zn2+) Metal->Complex Coordination BioActivity Enhanced Membrane Permeability (Antimicrobial Action) Complex->BioActivity Lipophilicity Increase

Caption: Figure 2. Chelation mechanism leading to enhanced biological activity via increased lipophilicity.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC. Link

  • PubChem. (n.d.).[4] N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine (Related Structure). National Library of Medicine. Link

  • Sharaf Eldin, N. A. E. (2021).[3] 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.[3] Link

  • Eltaboni, F., et al. (2023). Determination of Thermodynamic Stability of a Ni(II) Glycine Complexes in aqueous solution. International Journal of New Chemistry, 10(4), 223-235. Link

  • Wang, B-W., et al. (2013).[5] Synthesis and Crystal Structure of Tetranuclear Nickel Complex Derived from a N-(3-Methoxy-2-hydroxybenzyl)glycine Ligand.[5] Asian Journal of Chemistry, 25(12), 6971-6974.[5] Link

Sources

Coordination Chemistry Potential of Ethyl N-((2-hydroxyphenyl)methyl)glycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coordination chemistry potential of Ethyl N-((2-hydroxyphenyl)methyl)glycinate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (referred to herein as E-Hbg ) represents a distinct class of "pro-ligands" in coordination chemistry. Unlike its parent acid (N-(2-hydroxybenzyl)glycine), which acts as a rigid tridentate chelate, E-Hbg offers a tunable coordination environment governed by the stability of its ethyl ester group.

This guide analyzes the coordination potential of E-Hbg, focusing on its utility as a lipophilic precursor for intracellular metal chelation and its application in catalysis. We explore the critical dichotomy between its bidentate ester form and its tridentate carboxylate hydrolysis product , providing researchers with the protocols necessary to control this equilibrium.

Ligand Architecture & Synthesis

Structural Analysis

E-Hbg is a reduced Schiff base derivative featuring three potential donor sites:

  • Phenolic Oxygen: A hard donor, readily deprotonated (

    
    ), facilitating the formation of neutral complexes.
    
  • Secondary Amine Nitrogen: An intermediate donor providing conformational flexibility.

  • Ester Carbonyl Oxygen: A weak, hard donor. Unlike a carboxylate, this group binds weakly, often resulting in hemilabile behavior.

Synthetic Pathway

The synthesis follows a reductive amination pathway. The critical technical challenge is preventing the premature hydrolysis of the ethyl ester, which occurs rapidly in the presence of water and excess base.

Critical Control Point: The reduction step using Sodium Borohydride (


) must be performed in anhydrous ethanol at controlled temperatures to preserve the ester functionality.

SynthesisWorkflow Start Salicylaldehyde (Precursor A) Imine Schiff Base Intermediate (Unstable Imine) Start->Imine Reactant Glycine Ethyl Ester (Precursor B) Reactant->Imine Reduction Reduction (NaBH4, EtOH, 0°C) Imine->Reduction Product This compound (E-Hbg Ligand) Reduction->Product Hydrolysis Side Product: Hydrolyzed Acid Product->Hydrolysis pH > 8 or H2O

Figure 1: Synthetic workflow for E-Hbg via reductive amination, highlighting the risk of hydrolysis.[1]

Coordination Dynamics: The Ester vs. Acid Switch

The coordination chemistry of E-Hbg is defined by a competition between the intact ester ligand and its hydrolyzed counterpart. This "switch" is the basis for its potential as a metallodrug prodrug.

Mode A: The Lipophilic Ester Complex

In anhydrous organic solvents (e.g., EtOH, MeCN), E-Hbg coordinates primarily as a monoanionic bidentate ligand (


 donor set).
  • Geometry: Often square planar (Cu) or tetrahedral (Zn), depending on auxiliary ligands (e.g.,

    
    , 
    
    
    
    ).
  • Feature: The uncoordinated or weakly coordinated ester group maintains high lipophilicity (

    
    ), enabling passive diffusion across cell membranes.
    
Mode B: The Hydrolyzed Tridentate Chelate

In the presence of water or base, metal ions catalyze the hydrolysis of the ester. The resulting carboxylate oxygen displaces the auxiliary ligands to form a dianionic tridentate chelate (


 donor set).
  • Stability: Thermodynamic sink. The chelate effect of the fused 5- and 6-membered rings renders this complex highly stable (

    
     for Cu(II)).
    
  • Feature: Highly polar and charged, trapping the metal complex inside the cell or aqueous compartment.

CoordinationSwitch Ligand Free Ligand (E-Hbg) Lipophilic Complex_Ester Mode A: Ester Complex [M(E-Hbg)Cl] (Bidentate, Cell Permeable) Ligand->Complex_Ester + M(II) / Anhydrous Transition Intracellular/Hydrolytic Activation (Esterase or pH driven) Complex_Ester->Transition Complex_Acid Mode B: Acid Complex [M(Hbg)] (Tridentate, Trapped) Transition->Complex_Acid - EtOH Complex_Acid->Complex_Ester Irreversible

Figure 2: The coordination switch mechanism. Mode A facilitates transport; Mode B locks the metal.

Bioinorganic Applications

The "Trojan Horse" Strategy

E-Hbg serves as a pro-chelator. The ester group masks the anionic carboxylate, significantly increasing lipophilicity compared to the parent amino acid.

  • Mechanism: The neutral/lipophilic [Cu(E-Hbg)Cl] complex crosses the lipid bilayer. Once intracellular, esterases or the cytosolic pH facilitate hydrolysis to [Cu(Hbg)], locking the copper in a redox-active form that can generate Reactive Oxygen Species (ROS) for cytotoxicity against cancer cells.

Catalytic Oxidation

Complexes of E-Hbg (specifically Mn(II) and Cu(II)) have shown potential in the oxidation of benzyl alcohols. The hemilabile nature of the ester group in Mode A allows for substrate binding (e.g., benzyl alcohol) without complete dissociation of the ligand.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Isolate the pure ester without hydrolysis.

  • Imine Formation: Dissolve Salicylaldehyde (10 mmol) and Glycine Ethyl Ester Hydrochloride (10 mmol) in absolute Ethanol (30 mL). Add Triethylamine (10 mmol) to neutralize the hydrochloride. Stir at room temperature for 2 hours. Solution turns yellow.

  • Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (

    
    , 12 mmol) portion-wise over 20 minutes. Caution: Gas evolution.
    
  • Workup: Stir for 2 hours allowing to warm to RT. Quench with a minimal amount of acetic acid (to pH 6). Evaporate ethanol under reduced pressure.

  • Extraction: Redissolve residue in

    
     (50 mL) and wash quickly with cold water (2 x 20 mL). Dry organic layer over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from Et2O/Hexane.

    • Validation: IR spectrum should show a sharp ester

      
       stretch at ~1730-1740 
      
      
      
      . Absence of broad -OH carboxyl stretch.
Protocol 2: Synthesis of [Cu(E-Hbg)Cl] (Ester Complex)

Objective: Coordinate Copper(II) without hydrolyzing the ester.

  • Dissolution: Dissolve E-Hbg (1 mmol) in anhydrous Ethanol (10 mL).

  • Metal Addition: Add a solution of

    
     (1 mmol) in Ethanol (5 mL) dropwise.
    
  • Reaction: Stir for 30 minutes at room temperature. A green precipitate forms.[2]

  • Isolation: Filter the precipitate, wash with cold Ethanol and Ether. Dry in a vacuum desiccator.

    • Note: Do not use basic copper salts (e.g., Acetate) or aqueous solvents, as these promote hydrolysis to the [Cu(Hbg)] species.

Data Presentation: Characterization Matrix

FeatureE-Hbg (Ligand)[Cu(E-Hbg)Cl] (Mode A)[Cu(Hbg)] (Mode B - Hydrolyzed)
IR:

~1735

(Ester)
~1730

(Shifted/Weak)
~1600-1630

(Carboxylate)
Solubility

, EtOH, DMSO
DMSO, MeCN (Lipophilic)

(Hydrophilic/Insoluble in org.)[1]
Coordination N/ABidentate (N, O-phenol)Tridentate (N, O-phenol, O-carboxyl)
Geometry Linear (Organic)Distorted Square PlanarDistorted Square Pyramidal / Octahedral

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC. Link

  • Vusak, D., et al. (2021). Structural diversity in the coordination compounds of cobalt, nickel and copper with N-alkylglycinates. ResearchGate. Link

  • Gore, S., et al. (2013). Influence of nitrogen donor ligands on the coordination modes of copper(II) carboxylate complexes. National MagLab. Link

  • Malík, I., et al. (2013). Lipophilicity Parameters of Analyzed Compounds with the log P Values. ResearchGate. Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Protocol for Reductive Amination Synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the optimized protocol for synthesizing Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also known as Ethyl N-(2-hydroxybenzyl)glycinate). This scaffold serves as a critical intermediate in the synthesis of tridentate ligands (for asymmetric catalysis) and peptidomimetics.[1]

While reductive amination is a standard transformation, this specific substrate pair—Salicylaldehyde and Glycine Ethyl Ester —presents two distinct chemoselective challenges that cause failure in standard "textbook" protocols:

  • Diketopiperazine (DKP) Dimerization: Free glycine ethyl ester is kinetically unstable, rapidly cyclizing to form 2,5-diketopiperazine.[1]

  • Phenolic Interference: The ortho-hydroxyl group can complicate Lewis Acid activation but conversely assists in imine stabilization via intramolecular hydrogen bonding.[1]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] Unlike sodium cyanoborohydride (


), STAB is non-toxic (no HCN generation) and exhibits superior selectivity for imines over aldehydes, eliminating the need for pH adjustments.[1]

Retrosynthetic & Mechanistic Analysis

The "Diketopiperazine Trap"

The most common failure mode in this synthesis is the pre-generation of the free amine.[1] If Glycine Ethyl Ester Hydrochloride is neutralized before the aldehyde is present, it undergoes self-condensation to form the thermodynamically stable 2,5-diketopiperazine.[1][2]

Control Strategy: This protocol employs an in-situ neutralization strategy .[1] The amine salt is neutralized with a tertiary base only in the presence of the aldehyde, ensuring the free amine is immediately trapped as the imine (Schiff base).[1]

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus the critical failure mode (DKP formation).

ReactionPathway Start Glycine Ethyl Ester (HCl Salt) FreeAmine Free Amine (Transient) Start->FreeAmine Neutralization Base Base (TEA) (1.0 equiv) Base->FreeAmine Imine Imine Intermediate (Schiff Base) FreeAmine->Imine + Aldehyde (Fast Trap) DKP SIDE PRODUCT: 2,5-Diketopiperazine FreeAmine->DKP Slow Addition / No Electrophile Aldehyde Salicylaldehyde Aldehyde->Imine Product TARGET: Ethyl N-(2-hydroxybenzyl)glycinate Imine->Product + Hydride Source (STAB) STAB STAB (Reduction) STAB->Product

Figure 1: Reaction pathway highlighting the kinetic competition between desired imine formation and irreversible DKP dimerization.[1]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][3][4][5]RoleCritical Note
Glycine Ethyl Ester HCl 139.581.0Amine SourceHygroscopic; store in desiccator.[1][2]
Salicylaldehyde 122.121.0ElectrophileYellow liquid; purity impacts color of product.[1]
Triethylamine (TEA) 101.191.0BaseMust be 1.0 equiv. Excess causes hydrolysis/side reactions.[1]
Sodium Triacetoxyborohydride (STAB) 211.941.4ReductantMoisture sensitive.[1] Do not use if "gooey".
1,2-Dichloroethane (DCE) 98.96SolventSolventAnhydrous preferred.[1][2] DCM is a viable alternative.[1]
Step-by-Step Methodology

Safety Warning: DCE is a suspected carcinogen.[1] STAB releases acetic acid upon reaction.[1] Perform all operations in a fume hood.

Phase 1: In-Situ Imine Formation[1][2]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the RBF with Glycine Ethyl Ester HCl (10 mmol, 1.40 g) and anhydrous DCE (40 mL). The salt will not fully dissolve.[1]

  • Aldehyde Addition: Add Salicylaldehyde (10 mmol, 1.06 mL) directly to the suspension.

  • Activation (Critical Step): Add Triethylamine (10 mmol, 1.39 mL) dropwise over 5 minutes.

    • Observation: The solution will turn yellow (imine formation) and become clearer as the free amine dissolves and reacts.[1]

  • Equilibration: Stir at Room Temperature (RT) for 60–90 minutes.

    • Why: This ensures maximum conversion to the imine before the reducing agent is added.[1] The ortho-hydroxyl group stabilizes the imine, making this step efficient.[1]

Phase 2: Reduction[1][2]
  • Reduction: Cool the mixture slightly (0°C is optional but recommended to control exotherm). Add STAB (14 mmol, 2.97 g) in 3 portions over 15 minutes.

  • Reaction: Remove cooling bath and stir at RT for 4–12 hours.

    • Monitoring: Check by TLC (Silica, 50% EtOAc/Hexane).[1] The aldehyde spot (

      
      ) should disappear.[1] The product is more polar (
      
      
      
      ).[1]
Phase 3: Workup & Purification
  • Quench: Slowly add saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid byproducts.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE).[1] Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Washing: Combine organic layers and wash with Brine (30 mL).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough (>90%).[1] If necessary, purify via flash chromatography (Hexane:EtOAc 3:1

    
     1:1).[1]
    

Quality Control & Validation

Expected Analytical Data
  • Appearance: Pale yellow to colorless oil (solidifies upon standing/chilling).[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.8–7.2 ppm (m, 4H, Aromatic).[1]
      
    • 
       4.2 ppm (q, 2H, Ester 
      
      
      
      ).[1]
    • 
       4.0 ppm (s, 2H, Benzylic 
      
      
      
      ).[1] Key diagnostic: Shift from imine (~8.5 ppm) or aldehyde (~10 ppm).[1][2]
    • 
       3.4 ppm (s, 2H, Glycine 
      
      
      
      ).[1]
    • 
       1.2 ppm (t, 3H, Ester 
      
      
      
      ).[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / White Precipitate DKP FormationEnsure Aldehyde is present before adding TEA. Do not premix Amine+Base.[1]
Starting Material Remains Wet ReagentsSTAB decomposes in water.[1] Use fresh bottle or increase equiv to 2.0.
Product Hydrolysis Workup pH too highAvoid NaOH or strong base during quench.[1] Esters hydrolyze at pH > 11.[1]

Workup Logic Flow

The following decision tree ensures the preservation of the ester functionality during isolation.

WorkupLogic ReactionComplete Reaction Complete (TLC Check) Quench Add Sat. NaHCO3 (Quench STAB/AcOH) ReactionComplete->Quench PhaseSep Phase Separation Quench->PhaseSep CheckPH Check Aqueous pH PhaseSep->CheckPH Aqueous Layer Acidic pH < 7 (Amine trapped as salt) CheckPH->Acidic Too Acidic Neutral pH 7-9 (Ideal) CheckPH->Neutral Target Basic pH > 11 (Risk of Hydrolysis) CheckPH->Basic Too Basic Acidic->Neutral Add solid NaHCO3 Extract Dry & Concentrate (Target Product) Neutral->Extract Extract w/ DCM Basic->Neutral Add dil. HCl (Carefully!)

Figure 2: Workup decision tree to prevent ester hydrolysis while ensuring free amine extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Gundersen, L. L., et al. (2005). Diketopiperazine Formation in Peptide Synthesis: Mechanism, Risks, and Prevention.[1] European Journal of Organic Chemistry.[1] (General reference for DKP instability of glycine esters).

  • Common Organic Chemistry. Reductive Amination with Sodium Triacetoxyborohydride (STAB). [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-(2-hydroxybenzyl)glycine ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-hydroxybenzyl)glycine ethyl ester. The synthesis is achieved through a one-pot reductive amination of salicylaldehyde with glycine ethyl ester. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and professionals in drug development who require a reliable and well-understood method for preparing this versatile secondary amine, a valuable intermediate and chelating agent.

Introduction and Scientific Principles

The synthesis of N-substituted glycine esters is a fundamental transformation in medicinal and coordination chemistry. The target molecule, N-(2-hydroxybenzyl)glycine ethyl ester, incorporates a chelating motif reminiscent of ethylenediaminetetraacetic acid (EDTA) precursors, making it a person of interest for applications in chelation therapy, catalysis, and as a building block for more complex pharmaceutical agents.

The chosen synthetic strategy is reductive amination , a robust and highly efficient method for forming carbon-nitrogen bonds.[1] This process elegantly combines two distinct chemical events in a single reaction vessel: the formation of an imine (Schiff base) followed by its immediate reduction to the corresponding amine.[2][3]

The process unfolds in two primary stages:

  • Imine Formation: The reaction initiates with a nucleophilic attack by the primary amine of glycine ethyl ester on the electrophilic carbonyl carbon of salicylaldehyde. This forms an unstable hemiaminal intermediate, which rapidly undergoes dehydration to yield the more stable C=N double bond of the imine.[2] This equilibrium-driven step is typically facilitated in a protic solvent.

  • In-Situ Reduction: The formed imine is then reduced in the same pot. For this transformation, we employ sodium borohydride (NaBH₄), a mild, selective, and cost-effective hydride-reducing agent.[4][5] NaBH₄ is particularly well-suited for this reaction as it readily reduces the polarized imine bond while being manageable in protic solvents like methanol.[6] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the imine, and subsequent protonation yields the final secondary amine product.[7]

This one-pot approach is advantageous as it avoids the isolation of the often-unstable imine intermediate, leading to higher overall efficiency and atom economy.[3][5]

Reaction Mechanism: Reductive Amination

The mechanism involves the nucleophilic addition of the amine to the carbonyl, followed by dehydration to form an iminium ion, which is then reduced by the hydride reagent.

Reductive Amination Mechanism Salicylaldehyde Salicylaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Salicylaldehyde->Hemiaminal Nucleophilic Attack GlycineEster Glycine Ethyl Ester (Nucleophile) GlycineEster->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration H_plus + H⁺ Product N-(2-hydroxybenzyl)glycine ethyl ester Imine->Product Reduction H2O_loss - H₂O NaBH4 1. NaBH₄ (Hydride Source) 2. H⁺ (Protonation)

Sources

Using Ethyl N-((2-hydroxyphenyl)methyl)glycinate as a tridentate ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl N-((2-hydroxyphenyl)methyl)glycinate as a Versatile Tridentate Ligand in Metallodrug Design and Catalysis

Executive Summary

The design of transition metal complexes for therapeutic applications (metallodrugs) and biomimetic catalysis relies heavily on the stereoelectronic properties of the organic ligand. This compound (EHMG) —a reduced Schiff base derived from salicylaldehyde and glycine ethyl ester—has emerged as a highly effective tridentate (


) ligand. Unlike its rigid imine precursors, EHMG offers conformational flexibility and a unique "hemilabile" coordination environment. This application note details the mechanistic rationale, self-validating synthetic protocols, and functional validation of EHMG in coordination chemistry, specifically focusing on its use in copper(II)-based catalytic and therapeutic models[1, 2].

Chemical Profiling & Mechanistic Rationale

The Shift from Rigid Schiff Bases to Flexible Reduced Analogues

Traditional Schiff bases (imines) enforce strict planarity upon coordination, which can restrict the metal center from adopting the optimal geometries required for catalytic turnover or DNA intercalation. By reducing the


 double bond to a secondary amine (

), EHMG introduces

hybridization at the nitrogen center.
  • Causality: This structural modification provides conformational flexibility, allowing the ligand to fold around the metal in various geometries (e.g., distorted square pyramidal or octahedral). Furthermore, the reduction prevents the hydrolytic cleavage of the imine bond in aqueous biological media, drastically increasing the half-life of the resulting metallodrugs in vivo [3].

The Power of Hemilability in the Tridentate ( ) Pocket

EHMG coordinates via three distinct sites:

  • Phenolate Oxygen (

    
    ):  A strong, anionic, hard donor that anchors the metal (requires deprotonation).
    
  • Secondary Amine Nitrogen (

    
    ):  A neutral donor that provides hydrogen-bonding capabilities for secondary biomolecular interactions.
    
  • Ester Carbonyl Oxygen (

    
    ):  A weak, neutral donor.
    
  • Causality: The ester carbonyl is the linchpin of EHMG's utility. Because the ester oxygen is a much weaker Lewis base than a carboxylate, it acts as a "hemilabile" (swinging) arm. In the resting state, it coordinates to stabilize the metal. However, in the presence of a target substrate (e.g., DNA or catechol), the ester easily detaches, opening a vacant coordination site for substrate binding or reactive oxygen species (ROS) generation, before re-coordinating to regenerate the resting state[1, 2].

Mechanism Rest Resting State (O,N,O) Active Active State (O,N) Rest->Active Ester Detachment Active->Rest Re-coordination Sub Substrate Bound Active->Sub Substrate Addition Prod Product Release Sub->Prod Oxidation (O2) Prod->Rest Turnover

Hemilabile catalytic cycle of the EHMG-metal complex showing ester detachment.

Experimental Protocols & Validation Systems

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic stage.

Protocol A: Reductive Synthesis of the EHMG Ligand

Objective: Synthesize the reduced Schiff base while preventing ester hydrolysis.

  • Imine Condensation: Suspend 10 mmol of glycine ethyl ester hydrochloride in 30 mL of anhydrous methanol. Add 10 mmol of triethylamine (

    
    ).
    
    • Mechanistic Choice:

      
       neutralizes the hydrochloride salt, liberating the nucleophilic free amine.
      
  • Schiff Base Formation: Add 10 mmol of salicylaldehyde dropwise. Stir at room temperature for 2 hours until the solution turns deep yellow (indicating imine formation).

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add 15 mmol of sodium borohydride (

    
    ) in small portions over 30 minutes.
    
    • Mechanistic Choice: Cooling is critical. The reduction is exothermic; maintaining 0 °C prevents the

      
       from reducing the ethyl ester group or causing thermal degradation.
      
  • Workup: Acidify slightly with dilute

    
     to destroy excess 
    
    
    
    , then neutralize with
    
    
    . Extract with dichloromethane (3 x 20 mL), dry over anhydrous
    
    
    , and evaporate to yield EHMG as a pale oil/solid.
  • Self-Validation Check: Perform FTIR spectroscopy. The disappearance of the sharp

    
     band at ~1630 cm
    
    
    
    and the emergence of a broad
    
    
    band at ~3300 cm
    
    
    confirms successful reduction.

Workflow A Salicylaldehyde + Glycine Ethyl Ester HCl B Imine Condensation (Schiff Base) A->B Et3N (Base) C Reduction via NaBH4 (Methanol, 0°C) B->C C=N to CH2-NH D Ligand: EHMG (O, N, O Donor) C->D Purification E Metal Complexation (CuCl2 in EtOH) D->E Deprotonation F [Cu(EHMG)Cl] Metallodrug E->F Coordination

Workflow for the synthesis and metal complexation of the EHMG ligand.

Protocol B: Synthesis of the [Cu(EHMG)Cl] Complex

Objective: Coordinate EHMG to Cu(II) utilizing the tridentate pocket.

  • Preparation: Dissolve 1 mmol of EHMG in 15 mL of absolute ethanol.

  • Deprotonation: Add 1 mmol of lithium hydroxide (

    
    ) or sodium methoxide.
    
    • Mechanistic Choice: The phenolic

      
       has a 
      
      
      
      of ~9.5. Base is required to generate the highly nucleophilic phenolate anion, ensuring strong
      
      
      bond formation and preventing the formation of weak, protonated adducts [1].
  • Complexation: Add 1 mmol of

    
     dissolved in 5 mL of ethanol dropwise. The solution will immediately turn dark green/blue.
    
  • Isolation: Stir for 3 hours at room temperature. Filter the precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.

  • Self-Validation Check: UV-Vis spectroscopy. A broad d-d transition band around 650–680 nm confirms the coordination of Cu(II) in a distorted geometry.

Protocol C: Functional Validation (Catecholase Oxidase Assay)

Objective: Verify the hemilability and catalytic competence of the complex.

  • Setup: Prepare a

    
     M solution of the[Cu(EHMG)Cl] complex in methanol.
    
  • Substrate Addition: Add 100 equivalents of 3,5-di-tert-butylcatechol (3,5-DTBC) under aerobic conditions.

    • Mechanistic Choice: 3,5-DTBC is used as the model substrate because its bulky tert-butyl groups prevent unwanted side reactions (like polymerization), ensuring clean conversion to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) [2].

  • Monitoring: Track the reaction via UV-Vis spectrophotometry by monitoring the appearance of the 3,5-DTBQ absorption band at ~400 nm over time.

Quantitative Data & Spectroscopic Validation

The structural integrity and functional superiority of the EHMG ligand and its complexes are validated through the following comparative data matrices.

Table 1: Spectroscopic Signatures for Coordination Validation

Modality Free Ligand (EHMG) Metal Complex[Cu(EHMG)Cl] Diagnostic Significance

| IR (


 O-H)  | ~3400 cm

(broad) | Absent | Confirms base-driven deprotonation and coordination of the phenolate oxygen. | | IR (

N-H)
| ~3300 cm

(sharp) | ~3250 cm

(shifted) | Shift confirms the coordination of the secondary amine nitrogen to the metal center. | | IR (

C=O)
| ~1740 cm

| ~1715 cm

| Downward shift indicates weak, hemilabile coordination of the ester carbonyl oxygen. | | UV-Vis | N/A (Ligand only) | ~650 nm (d-d band) | Confirms Cu(II) incorporation in a distorted square-planar or pyramidal geometry. |

Table 2: Kinetic Parameters for Catecholase Activity (Substrate: 3,5-DTBC) | Catalyst System | Ligand Type |


 (M s

) |

(h

) | Mechanistic Note | | :--- | :--- | :--- | :--- | :--- | | [Cu(Imine-Ester)Cl] | Rigid Schiff Base |

| ~150 | Rigid planarity restricts substrate binding to the metal center. | | [Cu(EHMG)Cl] | Reduced Schiff Base |

| ~850 | Hemilabile ester arm detaches, allowing rapid substrate turnover [2]. |

References

  • Syntheses, structural properties and catecholase activity of copper(II) complexes with reduced Schiff base N-(2-hydroxybenzyl)-amino acids. Dalton Transactions.

  • Diphenoxo-Bridged Copper(II) Complexes of Reduced Schiff Base Ligands as Functional Models for Catechol Oxidase. Australian Journal of Chemistry.

  • Enantiomeric Amino Acid Schiff Base Copper(II) Complexes as a New Class of RNA-Targeted Metallo-Intercalators: Single X-ray Crystal Structural Details, Comparative in Vitro DNA/RNA Binding Profile, Cleavage, and Cytotoxicity. ACS Omega.

Application Note: Preparation of Metal Complexes using Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Ethyl N-((2-hydroxyphenyl)methyl)glycinate—also known as N-(2-hydroxybenzyl)glycine ethyl ester—is a highly versatile "reduced Schiff base" ligand. In contemporary drug development, transition metal complexes (e.g., Cu²⁺, Zn²⁺, Ru²⁺) utilizing salicylaldehyde-derived ligands have garnered significant attention due to their potent antibacterial, antifungal, and antitumor properties[1].

Unlike traditional, rigid imine Schiff bases, the reduction of the imine bond to a secondary amine affords this ligand superior conformational flexibility. This flexibility allows the ligand to act as a bidentate (O, N) or tridentate (O, N, O) chelator, dynamically adopting optimal geometries around various metal centers to maximize thermodynamic stability.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will explore the causality behind the synthetic choices—specifically, how to prevent unwanted ester hydrolysis and how to leverage internal bases for high-yield complexation.

Mechanistic Insights & Experimental Design

Ligand Synthesis: The Reduction Paradigm

The synthesis relies on a classical condensation between salicylaldehyde and glycine ethyl ester to form an intermediate imine, followed by immediate in situ reduction using sodium borohydride (NaBH₄)[2].

  • Causality: Why reduce the imine? Imines are highly susceptible to hydrolytic cleavage in aqueous biological environments. Reducing the C=N bond to a C-N single bond not only immunizes the ligand against hydrolysis but also increases the Lewis basicity of the nitrogen donor atom, resulting in a stronger coordinate covalent bond with the metal center.

Metal Complexation: Controlling the Coordination Sphere

When coordinating this ligand to M(II) centers (such as Copper or Zinc), the choice of the metal salt is the most critical variable.

  • Causality: We specifically utilize metal acetates (e.g., Cu(OAc)₂) rather than chlorides or nitrates. The acetate anion acts as a mild, internal base that facilitates the deprotonation of the ligand's phenolic hydroxyl group. If external strong bases (like NaOH) were used, the alkaline conditions would rapidly saponify the ethyl ester into a carboxylate, fundamentally altering the ligand's identity and coordination mode.

G A Salicylaldehyde + Glycine Ethyl Ester B Imine Formation (Schiff Base) A->B EtOH / RT C Reduction (NaBH4) Ligand Synthesis B->C NaBH4 / 0°C D Metal Complexation (Cu/Zn Acetate) C->D M(OAc)2 / MeOH E Purification & HPLC Validation D->E Crystallization

Workflow for the synthesis and complexation of reduced Schiff base ligands.

Analytical Validation & Data Presentation

A self-validating protocol requires rigorous analytical checkpoints. For purity assessment and pharmacokinetic tracking of the ligand, reverse-phase (RP) HPLC is highly effective. A mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid provides excellent resolution; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid must be substituted with formic acid[3].

Table 1: Expected Physicochemical Properties of the Ligand and Complexes
CompoundAppearanceYield (%)Expected IR (cm⁻¹)ESI-MS (m/z)Coordination Mode
Ligand (HL) Viscous yellow oil85–90ν(NH) ~3300, ν(C=O) 1740[M+H]⁺ 210.1N/A
[Cu(L)₂] Dark green crystals75–80ν(NH) ~3250, ν(C=O) 1735[M+H]⁺ 480.1Bidentate (O, N)
[Zn(L)₂] Pale/white powder70–85ν(NH) ~3260, ν(C=O) 1738[M+H]⁺ 481.1Bidentate (O, N)

Note: The minimal shift in the ν(C=O) ester stretching frequency between the free ligand and the complexes confirms that the ester oxygen does not heavily participate in coordination, remaining largely intact and unhydrolyzed.

Typical coordination sphere for M(II) complexes with the target ligand.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of this compound

Self-Validation Checkpoint: The reaction mixture will transition from clear to bright yellow upon imine formation, and then fade to a paler yellow upon reduction.

  • Amine Liberation: Suspend Glycine ethyl ester hydrochloride (10.0 mmol) in 30 mL of absolute ethanol. Add triethylamine (10.0 mmol) dropwise while stirring to liberate the free amine. Stir for 15 minutes at room temperature.

  • Imine Condensation: Add a solution of salicylaldehyde (10.0 mmol) in 10 mL of ethanol dropwise to the mixture. Stir the resulting bright yellow solution at room temperature for 2 hours[2].

  • Reduction: Transfer the reaction flask to an ice bath and chill to 0–5 °C.

  • Borohydride Addition: Carefully add sodium borohydride (NaBH₄, 15.0 mmol) in small portions over 20 minutes[2]. Caution: Exothermic reaction with hydrogen gas evolution. The ice bath prevents thermal decomposition of the intermediate.

  • Quenching & Extraction: Stir for an additional 1 hour at room temperature. Quench the reaction by slowly adding 10 mL of distilled water. Evaporate the bulk ethanol under reduced pressure.

  • Purification: Extract the aqueous residue with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ligand as a viscous oil.

Protocol B: Preparation of [Cu(L)₂] and [Zn(L)₂] Complexes

Self-Validation Checkpoint: Complexation is confirmed by immediate colorimetric shifts (e.g., deep green for Copper) and the precipitation of microcrystals.

  • Ligand Preparation: Dissolve the synthesized ligand (2.0 mmol) in 15 mL of anhydrous methanol. Note: Anhydrous solvent is critical to prevent ester hydrolysis.

  • Metal Salt Preparation: In a separate vial, dissolve the metal precursor—either Copper(II) acetate monohydrate (1.0 mmol) or Zinc(II) acetate dihydrate (1.0 mmol)—in 10 mL of anhydrous methanol.

  • Complexation: Slowly add the metal acetate solution dropwise to the stirring ligand solution.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 3 hours. The acetate ions will naturally deprotonate the ligand's phenol group, driving the coordination.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to induce crystallization.

  • Isolation: Collect the precipitated crystals via vacuum filtration. Wash sequentially with small aliquots of cold methanol (to remove unreacted salts) and diethyl ether (to remove unreacted organic ligand and rapidly dry the complex). Dry thoroughly in vacuo.

References

  • [3] SIELC Technologies. This compound. Available at:

  • [1] ResearchGate. Ruthenium(II) carbonyl complexes of dehydroacetic acid thiosemicarbazone: Synthesis, structure, light emission and biological activity. Available at:

  • [2] The University of Queensland (UQ eSpace). An international journal of inorganic chemistry. Available at:

Sources

Procedures for hydrolysis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate to free acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Hydrolysis Protocols for Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Part 1: Executive Summary & Chemical Context

Objective: To provide a robust, scalable, and high-purity protocol for the hydrolysis of This compound (1) to its corresponding free acid, N-(2-hydroxybenzyl)glycine (2).

The Challenge: While ester hydrolysis is a standard transformation, this specific substrate presents a "Zwitterionic Trap." The product contains a secondary amine (basic), a carboxylic acid (acidic), and a phenol (weakly acidic/oxidation-prone). Standard acidic workups often trap the molecule as a hydrochloride salt, while basic workups yield the carboxylate/phenoxide salt. Isolation of the free acid requires precise isoelectric point (pI) manipulation to induce precipitation.

Chemical Profile:

  • Substrate: this compound

  • Target Product: N-((2-hydroxyphenyl)methyl)glycine (Free Acid)

  • Key Risks:

    • Phenolic Oxidation: The electron-rich phenol ring is susceptible to oxidative degradation (quinoid formation) under basic, aerobic conditions.

    • Solubility: The product is highly polar/zwitterionic, making extraction into organic solvents (DCM, EtOAc) difficult without correct pH adjustment.

Part 2: Experimental Protocols

Method A: Lithium Hydroxide Saponification (The Gold Standard)

Recommended for primary use due to mild conditions and high conversion rates.

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)
    
  • Solvent System: THF : Methanol : Water (3:1:1 v/v)

  • 1N HCl (for neutralization)

Protocol:

  • Inert Setup: Charge a round-bottom flask with the substrate. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Rationale: This prevents the oxidation of the phenoxide intermediate.
    
  • Dissolution: Add the THF/MeOH/Water solvent mixture (0.1 M concentration relative to substrate). Stir until fully dissolved.

  • Base Addition: Cool the solution to

    
     (ice bath). Add 
    
    
    
    in one portion.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM + 1% Acetic Acid) or LC-MS. Look for the disappearance of the ethyl ester peak (

      
       of ester vs acid).
      
  • Quench & Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap,

    
    ) to remove THF and MeOH. You will be left with an aqueous residue containing the lithium salt of the product.
    
Method B: Acid Hydrolysis (Alternative)

Use only if the substrate shows sensitivity to base (e.g., rapid color change to dark brown indicating phenol oxidation).

Reagents:

  • 2N HCl (aqueous) or 4M HCl in Dioxane.

Protocol:

  • Dissolve substrate in 2N HCl (10 equiv).

  • Heat to

    
     for 4–6 hours.
    
  • Monitor via LC-MS.[1]

  • Concentrate to dryness to obtain the Hydrochloride Salt .

  • Note: To convert to the free acid, you must perform the "Isoelectric Precipitation" described below.

Part 3: Critical Workup – The Isoelectric Trap

The success of this synthesis hinges on the workup. You cannot simply extract with ethyl acetate. You must exploit the molecule's Isoelectric Point (pI) .

Calculated pI:



(Based on Glycine 

, Secondary Amine

. The phenol

is largely spectator at neutral pH).

Step-by-Step Isolation:

  • Dilution: Take the aqueous residue from Method A (or the salt from Method B dissolved in min. water). Dilute with water to approx. 0.2 M.

  • pH Adjustment:

    • Place a calibrated pH probe into the stirring solution.

    • Slowly add 1N HCl dropwise.

    • Target pH: 5.5 to 6.0.

  • Precipitation: As the pH approaches 6.0, the solution should become cloudy as the zwitterion (net neutral charge) precipitates.

    • Troubleshooting: If no precipitate forms, cool to

      
       overnight. If still soluble (common with short-chain amines), add Ethanol to 80% v/v to force precipitation.
      
  • Filtration: Filter the white solid using a sintered glass funnel. Wash with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove lipophilic impurities.
  • Drying: Dry under high vacuum over

    
     to remove trace water.
    

Part 4: Visualization & Logic

Workflow Diagram: Reaction & Isolation Logic

HydrolysisWorkflow Start This compound MethodChoice Select Method Start->MethodChoice LiOH Method A: LiOH / THF / H2O (Standard) MethodChoice->LiOH Default HCl Method B: 2N HCl / Heat (If Base Sensitive) MethodChoice->HCl Oxidation Risk Intermediate Aqueous Residue (Carboxylate/Phenoxide Salt) LiOH->Intermediate Concentrate HCl->Intermediate Neutralize pH_Adjust Adjust pH to pI (5.5 - 6.0) Intermediate->pH_Adjust Precipitate Precipitate Forms? pH_Adjust->Precipitate Filter Filter & Wash (Cold H2O / Et2O) Precipitate->Filter Yes (Cloudy) Dowex Alternative: Dowex 50W Ion Exchange Precipitate->Dowex No (Soluble) Final Pure Free Acid Zwitterion Filter->Final Dowex->Final

Caption: Decision tree for hydrolysis and zwitterionic isolation. Green paths indicate the ideal process flow.

Part 5: Quality Control & Validation

Data Summary Table: Expected Analytical Markers

Analytical MethodParameterExpected Result (Free Acid)Notes
1H NMR Ethyl GroupAbsent Quartet (~4.2 ppm) and Triplet (~1.2 ppm) must disappear.
1H NMR Benzylic

Singlet (~3.9 - 4.1 ppm)May shift slightly downfield compared to ester.
LC-MS Mass (

)

Calculated for

.
Appearance Physical StateWhite to Off-White PowderDark color indicates phenol oxidation.
Solubility WaterModerateSoluble at pH < 3 and pH > 9; poor at pH 6.

Self-Validating Check: Dissolve a small amount of the product in


 with 1 drop of NaOD. The NMR should show sharp peaks. If the spectrum is messy or broad, the zwitterion may be aggregating; add base to fully solubilize as the carboxylate for characterization.

Part 6: References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard protocols for ethyl ester deprotection).

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Retrieved from

  • Hay, R. W., & Main, L. (1968). The Hydrolysis of Ethyl Glycinate in Sulphuric Acid Solutions. Australian Journal of Chemistry, 21(4), 1095-1098. (Kinetics of glycine ester hydrolysis).

  • NIST Chemistry WebBook. (2023). Glycine, N-(2-hydroxybenzoyl)- Data. Retrieved from (Reference for structural analogs and spectral data).

  • Org. Synth. (1985). General Procedures for Amino Acid Ester Hydrolysis. Organic Syntheses, Coll. Vol. 7, p. 528. Retrieved from

(Note: While Reference 4 refers to the benzoyl amide analog, it provides critical spectral baselines for the phenol/glycine core).

Sources

Application Note: Utilizing N-(2-Hydroxybenzyl)glycine Scaffolds for "Difficult" Peptide Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Ethyl N-((2-hydroxyphenyl)methyl)glycinate in Peptide Synthesis Content Type: Detailed Application Note & Protocols Audience: Senior Research Scientists, Peptide Chemists, and Drug Discovery Leads

Executive Summary

This compound is a specialized secondary amine precursor used in the synthesis of backbone-protected peptides. Structurally, it represents the ethyl ester of N-(2-hydroxybenzyl)glycine (often abbreviated as Hb-Gly or 2-HB-Gly ).

This molecule is the functional analogue of the widely used Hmb (2-hydroxy-4-methoxybenzyl) backbone protection group but lacks the methoxy substituent. Its primary application lies in overcoming aggregation during Solid Phase Peptide Synthesis (SPPS). By introducing a bulky secondary amine and a hydrogen-bond acceptor/donor pair into the peptide backbone, it disrupts the formation of inter-chain


-sheets, which are the primary cause of "difficult sequences" (e.g., amyloidogenic peptides, hydrophobic transmembrane domains).

Key Technical Advantages:

  • Aggregation Disruption: Prevents on-resin aggregation, improving coupling yields for subsequent residues.

  • O-to-N Acyl Shift: Facilitates the coupling of sterically hindered amino acids via an intramolecular capture mechanism.

  • Backbone Engineering: Acts as a stable backbone modification or a cleavable protecting group (depending on conditions), enabling the study of backbone hydrogen bonding effects.

Mechanism of Action: The O-to-N Acyl Shift

The utility of this compound relies on the O-to-N acyl shift . Direct acylation of a secondary amine (the N-benzyl glycine) is sterically hindered and kinetically slow. However, the ortho-hydroxyl group on the benzyl ring acts as an internal nucleophile.

  • Capture (O-Acylation): The incoming activated amino acid reacts rapidly with the unhindered phenolic hydroxyl group to form an ester.

  • Rearrangement (Shift): Under basic conditions (or spontaneously), the acyl group migrates from the oxygen to the nitrogen via a 5-membered cyclic transition state, forming the thermodynamically stable amide bond.

Visualization: The O-to-N Acyl Shift Pathway[1]

AcylShift Start Resin-Bound N-(2-HB)-Gly Intermediate O-Acyl Ester Intermediate Start->Intermediate Fast O-Acylation (Kinetic Control) Incoming Incoming Fmoc-AA-OH (Activated) Incoming->Intermediate Transition 5-Membered Transition State Intermediate->Transition Proximity Effect Product Elongated Peptide (Amide Bond Formed) Transition->Product O->N Shift (Thermodynamic Control)

Figure 1: The O-to-N acyl shift mechanism allows efficient coupling to the hindered secondary amine by utilizing the phenolic hydroxyl as a temporary "acyl acceptor."

Experimental Protocols

Since the starting material is the ethyl ester , it cannot be used directly in standard SPPS (which requires the free acid). The following workflow details the conversion to the SPPS-compatible building block (Protocol A ) followed by its incorporation into a peptide sequence (Protocol B ).

Protocol A: Synthesis of Fmoc-N-(2-hydroxybenzyl)glycine-OH

Objective: Convert this compound into the Fmoc-protected free acid for SPPS.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • LiOH (Lithium Hydroxide), 2.5 eq

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide), 1.1 eq

  • Solvents: THF, Water, Dioxane, Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Saponification (Ester Hydrolysis):

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF/Water (1:1 v/v).

    • Add LiOH (2.5 eq) and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC or LC-MS for disappearance of the ethyl ester peak.

    • Neutralization: Carefully adjust pH to ~8.0 using dilute HCl. Do not acidify completely yet, as the free amino acid is needed for the next step.

  • Fmoc Protection:

    • To the aqueous solution (pH 8), add

      
       (2.0 eq) to buffer the system.
      
    • Dissolve Fmoc-OSu (1.1 eq) in Dioxane or Acetone and add dropwise to the reaction mixture.

    • Stir vigorously at RT overnight (12–16 hours).

  • Work-up and Isolation:

    • Acidify the reaction mixture to pH 2.0 using 1M HCl.

    • Extract 3x with EtOAc.[1]

    • Wash combined organic layers with Brine, dry over

      
      , and concentrate
      
    • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH gradient).

    • Target Yield: >80%.

    • Product: Fmoc-N-(2-hydroxybenzyl)glycine-OH (Fmoc-(Hb)Gly-OH).

Protocol B: Incorporation into SPPS (The "Difficult Sequence" Strategy)

Objective: Insert the backbone-protected glycine into an aggregation-prone sequence.

Reagents:

  • Resin-bound peptide (N-terminal deprotected).

  • Fmoc-(Hb)Gly-OH (prepared in Protocol A).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (preferred over HOBt for lower racemization).

  • Solvent: DMF / NMP.

Step-by-Step Methodology:

  • Coupling the Backbone Protector (Fmoc-(Hb)Gly-OH):

    • Use standard coupling conditions: 3 eq Amino Acid, 3 eq DIC, 3 eq Oxyma in DMF.

    • Coupling Time: 2 hours (Standard coupling is usually sufficient as the carboxyl group is not hindered).

    • Check: TNBS test or Chloranil test to confirm coupling completion.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: The resulting resin-bound amine is a secondary amine (N-benzyl glycine). It is sterically hindered.

  • Coupling the Next Amino Acid (The Critical Step):

    • Do NOT use standard conditions. Standard activation often fails to couple to the hindered secondary amine.

    • Recommended Activation: Use highly reactive symmetric anhydrides or acid fluorides, OR rely on the O-to-N shift.

    • The "O-Acylation" Method:

      • Pre-activate the next Fmoc-AA-OH (4 eq) with DIC (4 eq) in DCM (minimal DMF) to form the symmetric anhydride.

      • Add to resin.[2][3][4] The reaction will primarily acylate the Phenolic Hydroxyl (forming an ester).

      • Validation: The resin may still test positive for secondary amines (Chloranil test) because the amine is not yet acylated.

    • Forcing the Shift:

      • After the coupling step, wash the resin.[2][3][5]

      • Treat the resin with 20% Piperidine in DMF (standard deprotection conditions) or a tertiary base (DIEA).

      • Mechanism:[2][4][5][6] The base promotes the O-to-N acyl shift, moving the amino acid from the phenol to the amine and simultaneously removing the Fmoc group for the next cycle (if Piperidine is used).

  • Elongation:

    • Continue standard SPPS for the remainder of the peptide.

Protocol C: Cleavage and Post-Processing

Critical Note on Stability: Unlike the standard Hmb (methoxy-substituted) group, the Hb (2-hydroxybenzyl) group lacks the electron-donating methoxy group. This makes the N-benzyl bond more stable to acid .

  • Scenario 1: Permanent Modification (Peptidomimetics)

    • Cleave with standard TFA/TIS/Water (95:2.5:2.5).

    • Result: The 2-hydroxybenzyl group remains on the glycine nitrogen.

    • Application: This permanently disrupts H-bonding, increasing solubility and proteolytic stability of the final peptide.

  • Scenario 2: Removal of the Group (Native Peptide Recovery)

    • Standard TFA cleavage will not remove the Hb group.

    • Required Method: Catalytic Hydrogenation (

      
      , Pd/C) or strong acidolysis (TFMSA/TFA) is often required to cleave the unsubstituted N-benzyl group.
      
    • Recommendation: If removal is essential and hydrogenation is not possible (e.g., Cys/Met present), use the Hmb (methoxy) analogue instead of this specific Hb compound.

Data Summary & Troubleshooting

Comparative Analysis: Hb-Gly vs. Standard Gly
FeatureStandard GlycineN-(2-Hydroxybenzyl)glycine (Hb-Gly)
Aggregation Potential High (in hydrophobic regions)Low (Disrupts

-sheets)
Coupling Difficulty LowHigh (Requires O-to-N shift strategy)
Solubility VariableEnhanced (due to backbone N-alkylation)
Acid Stability StableStable to TFA (Requires specific removal)
Primary Use Standard Building Block"Difficult" sequences, Cyclic peptides, Peptidomimetics
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling of Next AA Steric hindrance of secondary amine.Switch to symmetric anhydride activation. Ensure solvent is DCM/DMF (1:1) to favor O-acylation.
Ester Hydrolysis (Loss of Peptide) Premature hydrolysis of the O-acyl intermediate.Ensure anhydrous conditions during the coupling of the amino acid following the Hb-Gly.
Hb Group Not Removed Misunderstanding of acid lability.The Hb group (no methoxy) is stable to TFA. Use Hmb if acid cleavage is required, or use Hydrogenation for Hb.

Workflow Visualization

Workflow Ester This compound (Starting Material) Saponification Hydrolysis (LiOH) + Fmoc Protection Ester->Saponification BuildingBlock Fmoc-(Hb)Gly-OH (SPPS Ready) Saponification->BuildingBlock SPPS SPPS Incorporation (Coupling to Resin) BuildingBlock->SPPS Shift O-to-N Acyl Shift (Base Catalyzed) SPPS->Shift Add Next AA Final Peptide-Resin (Aggregation Disrupted) Shift->Final

References

  • Johnson, T., & Sheppard, R. C. (1993). A new backbone protecting group for the synthesis of difficult sequences in solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications , (21), 1653-1655.

  • Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of difficult peptide sequences using the Hmb backbone-protecting group. Journal of the American Chemical Society , 118(16), 3789-3800.

  • Lozano, F., et al. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies Application Note .

  • Miranda, L. P., & Alewood, P. F. (2000). An Activated O -> N Acyl Transfer Auxiliary: Efficient Amide-Backbone Substitution of Hindered "Difficult" Peptides. Journal of Organic Chemistry , 65(18), 5460–5468.

  • Abdel-Aal, A. B., et al. (2016).[2] A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation.[2][6] Journal of Peptide Science , 22(6), 360-367.

Sources

Catalytic Applications of Ethyl N-((2-hydroxyphenyl)methyl)glycinate Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Schiff Base Metal Complexes in Catalysis

Schiff bases, characterized by the presence of an imine or azomethine group (>C=N–), have played a pivotal role in the advancement of coordination chemistry.[1] Their ability to form stable complexes with a wide range of transition metals makes them exceptionally versatile ligands.[1] The coordination of a metal ion to a Schiff base ligand can significantly enhance its chemical reactivity, leading to a vast array of applications in catalysis, materials science, and bioinorganic chemistry.[1][2]

This guide focuses on the catalytic potential of metal complexes derived from the Schiff base ligand, Ethyl N-((2-hydroxyphenyl)methyl)glycinate. While this specific ligand is part of a broader class of widely researched compounds, these notes aim to provide detailed protocols and insights into its potential catalytic applications, drawing upon established principles of Schiff base catalysis. We will explore the synthesis of these complexes and their prospective roles in key organic transformations, including oxidation reactions and carbon-carbon bond formation.

Synthesis of this compound and its Metal Complexes

The journey into the catalytic applications of these complexes begins with the synthesis of the ligand and its subsequent coordination to a metal center.

Protocol 1: Synthesis of this compound (The Ligand)

This procedure outlines the synthesis of the Schiff base ligand through the condensation of a primary amine with an aldehyde.[1]

Materials:

  • Salicylaldehyde

  • Ethyl glycinate hydrochloride

  • Triethylamine or Sodium hydroxide

  • Ethanol (or Methanol)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve ethyl glycinate hydrochloride in ethanol.

  • To this solution, add an equimolar amount of a base (e.g., triethylamine or a solution of sodium hydroxide) to deprotonate the amine.

  • Slowly add an equimolar amount of salicylaldehyde to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the synthesized ligand using appropriate spectroscopic techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Diagram 1: Synthesis Workflow for the Ligand and Metal Complexes

G cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis A Salicylaldehyde + Ethyl Glycinate HCl C Reflux (2-4h) A->C B Base (e.g., Triethylamine) in Ethanol B->C D Cooling & Precipitation C->D E Filtration & Drying D->E F Characterization (NMR, FTIR, MS) E->F G Synthesized Ligand F->G Proceed to Complexation I Reflux (4-6h) G->I H Metal Salt (e.g., CuCl₂, Co(OAc)₂) in Ethanol H->I J Cooling & Precipitation I->J K Filtration & Drying J->K L Characterization (FTIR, UV-Vis, TGA) K->L

Caption: Workflow for the synthesis of the Schiff base ligand and its subsequent metal complexes.

Protocol 2: General Synthesis of this compound Metal(II) Complexes

This protocol describes a general method for synthesizing metal complexes of the prepared Schiff base ligand.

Materials:

  • This compound (from Protocol 1)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Ethanol (or Methanol)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the synthesized ligand in ethanol in a round-bottom flask, typically with gentle heating.

  • In a separate flask, dissolve the chosen metal(II) salt in ethanol.

  • Add the metal salt solution dropwise to the ligand solution while stirring continuously. A 2:1 ligand-to-metal molar ratio is common for forming octahedral or square planar complexes.[3][4]

  • Upon addition, a color change or precipitation of the complex may be observed.

  • Reflux the reaction mixture for 4-6 hours to ensure complete complexation.

  • Cool the mixture to room temperature and collect the precipitated metal complex by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • Characterize the synthesized complex using FTIR, UV-Visible spectroscopy, and thermogravimetric analysis (TGA) to confirm coordination and thermal stability.[2][5]

Catalytic Application I: Oxidation Reactions

Schiff base metal complexes are well-known catalysts for various oxidation reactions.[2][5][6] The metal center can exist in multiple oxidation states, facilitating electron transfer processes that are crucial for catalysis.[2]

Application Note: Catalytic Oxidation of Alcohols

This compound metal complexes, particularly those of copper and cobalt, are potential catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is fundamental in organic synthesis.

Mechanism Insight: The catalytic cycle likely involves the coordination of the alcohol to the metal center, followed by a hydrogen abstraction step to form a metal-hydride intermediate. Subsequent reaction with an oxidant (e.g., molecular oxygen or hydrogen peroxide) regenerates the active catalytic species.

Diagram 2: Proposed Catalytic Cycle for Alcohol Oxidation

G A [L-M(II)] Active Catalyst B [L-M(II)-RCH₂OH] Substrate Complex A->B + RCH₂OH C [L-M(0)] + RCHO Product Release B->C - 2H⁺, - 2e⁻ D [L-M(II)] Regenerated Catalyst C->D + Oxidant (e.g., O₂) - Oxidant⁻ D->A

Caption: A simplified proposed catalytic cycle for the oxidation of an alcohol.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

This protocol provides a method for testing the catalytic activity of the synthesized complexes in the oxidation of benzyl alcohol.

Materials:

  • Synthesized this compound metal complex (e.g., Cu(II) complex)

  • Benzyl alcohol

  • Acetonitrile (solvent)

  • Hydrogen peroxide (30% aqueous solution) or access to an oxygen balloon

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a reaction vessel, add the metal complex catalyst (typically 1-5 mol%).

  • Add benzyl alcohol (the substrate) and acetonitrile (the solvent).

  • Begin stirring the mixture at the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add the oxidant (e.g., hydrogen peroxide) to the reaction mixture. If using molecular oxygen, bubble it through the solution or maintain an oxygen atmosphere.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Upon completion, cool the reaction mixture and analyze the final product distribution.

ParameterTypical RangeNotes
Catalyst Loading 1 - 5 mol%Higher loading may increase reaction rate but also cost.
Substrate Benzyl AlcoholOther primary or secondary alcohols can also be tested.
Oxidant H₂O₂, O₂Choice of oxidant can influence selectivity and reaction conditions.
Solvent Acetonitrile, DMFSolvent should be inert under the reaction conditions.
Temperature 60 - 80 °CTemperature can be optimized to balance reaction rate and selectivity.
Reaction Time 2 - 24 hoursMonitor by GC or TLC to determine the optimal time.

Catalytic Application II: Carbon-Carbon Bond Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[7] Schiff base complexes can serve as robust and tunable ligands for metals like palladium and gold in these transformations.

Application Note: Heck-Type C-C Coupling Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation.[7] A palladium(II) complex of this compound could potentially catalyze such reactions.

Mechanism Insight: A plausible mechanism involves the oxidative addition of the aryl halide to a Pd(0) species (which may be formed in situ from the Pd(II) precatalyst), followed by alkene coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the active catalyst.

Diagram 3: Simplified Catalytic Cycle for a Heck-Type Reaction

G A [L-Pd(0)] B [L-Pd(II)(Ar)(X)] Oxidative Addition A->B + Ar-X C Alkene Insertion Complex B->C + Alkene D β-Hydride Elimination C->D D->A + Base - HBX E Product (Ar-Alkene) D->E

Sources

Biological assay preparation for Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Bioassay Workflows for Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Abstract

This guide details the biological assay preparation for This compound (CAS: 57938-78-0), a lipophilic ethyl ester derivative of N-(2-hydroxybenzyl)glycine. While this compound exhibits potential as a cell-permeable prodrug or metal chelator, its physicochemical properties—specifically its hydrolytic instability in plasma/serum and low aqueous solubility—present significant challenges for reproducible data generation. This note provides validated protocols for stock preparation, stability assessment in biological matrices, and cellular dosing strategies to prevent precipitation artifacts ("compound crashing") and uncontrolled hydrolysis.

Physicochemical Profile & Biological Context

Before initiating wet-lab work, researchers must account for the specific chemical behavior of this molecule. It contains a phenol moiety (susceptible to oxidation) and an ethyl ester (susceptible to esterase-mediated hydrolysis).

Table 1: Key Compound Properties

Property Value / Characteristic Implication for Assay Design
Molecular Weight ~209.24 g/mol Use for Molarity calculations.
LogP (Predicted) ~2.6 (Lipophilic) Low aqueous solubility; requires DMSO.
Functional Groups Phenol, Secondary Amine, Ethyl Ester Phenol: Potential redox interference (PAINS). Ester: Rapid hydrolysis in FBS-containing media.

| Mechanism Class | Prodrug / Ligand Precursor | The ester likely acts as a carrier to cross cell membranes, where intracellular esterases hydrolyze it to the active acid form. |

Protocol: Stock Solution Preparation

Objective: To generate a stable, high-concentration master stock free of aggregates. Critical Constraint: Esters are moisture-sensitive. DMSO is hygroscopic.[1]

Materials
  • Solid Compound: this compound.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under nitrogen/argon if possible.

  • Vials: Amber glass vials with PTFE-lined caps (plastic absorbs lipophilic compounds).

Step-by-Step Methodology
  • Calculation: Target a 50 mM stock concentration.

    • Example: To prepare 1 mL of 50 mM stock, weigh 10.46 mg of compound.

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Do not sonicate vigorously, as heat accelerates ester hydrolysis. Vortex gently for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, the compound is aggregating; add DMSO to dilute to 25 mM.

  • Storage:

    • Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Shelf-life: Use within 3 months. Discard if a precipitate forms upon thawing.

Protocol: Stability & Hydrolysis Assessment (The "Esterase Check")

Causality: This compound is an ethyl ester.[2][3] In cell culture media containing Fetal Bovine Serum (FBS), serum esterases will rapidly hydrolyze the ethyl group, converting the compound into its acid form (N-(2-hydroxybenzyl)glycine) outside the cell. This alters the effective dose and permeability.

Validation Step: You must determine the half-life (


) of the compound in your specific assay media.
  • Prepare Media:

    • Condition A: DMEM + 10% FBS (Active Esterases).

    • Condition B: DMEM (Serum-Free) or Heat-Inactivated FBS (Reduced Esterases).

  • Incubation:

    • Spike compound to 10 µM in both media types.

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at T=0, 15 min, 1 hr, 4 hr, 24 hr.

    • Quench immediately with cold Acetonitrile (1:3 ratio) to stop enzymatic activity.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the Parent (MW 209) and appearance of the Hydrolysis Product (MW ~181).

Decision Gate:

  • If

    
     min in Media A: You are dosing the acid, not the ester. Switch to serum-free pulsing or accept that the extracellular conversion is part of the pharmacology.
    

Protocol: Cellular Assay Dosing (Preventing "Crash-Out")

Objective: To dose cells without precipitating the lipophilic compound, which causes false positives (toxicity via crystal formation).

The "Intermediate Plate" Method

Directly adding high-concentration DMSO stock to cell media often causes local precipitation. Use this serial dilution workflow:

  • Compound Source Plate (100% DMSO):

    • Perform all serial dilutions (e.g., 1:3) in 100% DMSO .[1][4]

    • Why? Lipophilic compounds behave predictably in pure solvent.

  • Intermediate Plate (10% DMSO in Media):

    • Transfer 5 µL from Source Plate to 45 µL of Serum-Free Media in a V-bottom plate.

    • Mix 5x. This creates a 10x concentrated dosing solution (10% DMSO).

    • Check: Inspect this plate for turbidity.[5] If cloudy, the compound has crashed; do not proceed.

  • Cell Assay Plate (Final Dosing):

    • Transfer 10 µL from the Intermediate Plate to 90 µL of media on the cells.

    • Final DMSO: 1.0% (Ensure your cells tolerate this, or adjust ratios to target 0.5%).

Visualizations & Workflows

Figure 1: Solubility & Dosing Workflow

Caption: A 3-step dilution strategy (Source -> Intermediate -> Assay) ensures the compound remains soluble and prevents "shock precipitation" upon contact with aqueous media.

G Solid Solid Compound (Store Desiccated) Stock Master Stock 50 mM in DMSO Solid->Stock Weigh & Dissolve SourcePlate Source Plate (Serial Dilution in 100% DMSO) Stock->SourcePlate Dilute InterPlate Intermediate Plate (10% DMSO in Media) *Check for Turbidity* SourcePlate->InterPlate 1:10 Transfer (Prevent Crash) CellPlate Cell Assay Plate (Final: 0.5-1% DMSO) InterPlate->CellPlate 1:10 Transfer (Final Dosing)

Figure 2: Biological Mechanism & Stability Logic

Caption: The ester functions as a prodrug.[6] Assay conditions (Serum vs. Serum-Free) dictate whether the cell is exposed to the permeable ester or the impermeable acid.

Mechanism cluster_extracellular Extracellular Media cluster_intracellular Intracellular Cytosol Ester_Ext Ethyl Ester (Lipophilic/Permeable) Acid_Ext Free Acid (Polar/Impermeable) Ester_Ext->Acid_Ext Spontaneous/Enzymatic Degradation Ester_Int Ethyl Ester Ester_Ext->Ester_Int Passive Diffusion Acid_Ext->Ester_Int Poor Uptake Serum Serum Esterases (FBS) Serum->Ester_Ext Hydrolysis (Fast) Acid_Int Active Acid (Chelator/Drug) Ester_Int->Acid_Int Intracellular Esterases Target Biological Target (Enzyme/Metal) Acid_Int->Target Binding/Activity

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility.[4] NIH. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Williams, F. M. (1985). Esterases in drug metabolism. Clinical Pharmacokinetics. (Context for ester hydrolysis in serum). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to resolve issues and significantly improve your reaction yields.

The synthesis of this compound is typically achieved via a reductive amination process. This involves the condensation of salicylaldehyde with ethyl glycinate to form a Schiff base (imine) intermediate, which is subsequently reduced to the target secondary amine. While seemingly straightforward, the efficiency of this two-stage process is highly dependent on carefully controlled parameters.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the synthesis.

Q1: My overall yield is critically low (<30%). What are the most vital parameters I should investigate first?

Low yield is a multifaceted issue often stemming from a combination of factors. Before re-running the entire synthesis, assess these four critical areas:

  • Imine Formation Equilibrium: The initial condensation is a reversible reaction that produces water. If water is not removed or its formation is not favored, the equilibrium will lie towards the starting materials, starving the reduction step of its substrate.[1]

  • Choice of Reducing Agent: The selectivity of your reducing agent is paramount. A reagent like sodium borohydride (NaBH₄) can reduce the starting salicylaldehyde to 2-hydroxybenzyl alcohol, creating a competitive and wasteful side reaction. A more chemoselective reagent that preferentially reduces the imine C=N bond in the presence of a C=O bond, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is often a superior choice for a one-pot procedure.[2][3][4]

  • pH Control: Imine formation is highly pH-dependent. The reaction requires mild acid catalysis to protonate the carbonyl oxygen, but a pH that is too low (<4) will fully protonate the amine nucleophile (ethyl glycinate), rendering it unreactive.[5] The optimal pH is typically in the range of 4-5.[5]

  • Reactant Purity: Ensure the purity of your salicylaldehyde and ethyl glycinate. Salicylaldehyde can oxidize over time, and ethyl glycinate hydrochloride must be effectively neutralized to its free base form to act as a nucleophile.

Q2: My post-reaction analysis (TLC, ¹H NMR) shows a significant amount of unreacted salicylaldehyde. What is the likely cause?

Observing a large amount of unreacted salicylaldehyde points directly to a failure in the first step of the reaction: imine formation. The reduction step cannot proceed if its substrate, the imine, is not being formed in sufficient quantities.

  • Primary Cause: The equilibrium for imine formation is unfavorable under your current conditions. This is often due to the presence of water produced during the reaction.

  • Troubleshooting Steps:

    • Implement a method to remove water as it forms, such as using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1]

    • Verify the pH of your reaction medium. Without slight acidic catalysis, the initial nucleophilic attack is slow. Consider adding a catalytic amount of acetic acid.[5]

    • Ensure you are using the free base of ethyl glycinate, not the hydrochloride salt. If you start with the salt, you must add at least one equivalent of a non-nucleophilic base (like triethylamine) to liberate the free amine.

Q3: The main impurity in my crude product is the Schiff base (imine) intermediate. How can I ensure the reduction goes to completion?

This is a common issue indicating an incomplete or inefficient reduction step.

  • Primary Cause: The reducing agent is either not potent enough, has been quenched, or was not used in sufficient stoichiometric excess.

  • Troubleshooting Steps:

    • Increase Stoichiometry: Increase the equivalents of the reducing agent. It's common to use 1.5 to 2.0 equivalents to ensure the reaction goes to completion.

    • Check Reagent Viability: Sodium borohydride and its derivatives are sensitive to moisture and can lose activity over time. Use a freshly opened bottle or a properly stored reagent.

    • Increase Reaction Time/Temperature: The reduction may be sluggish. Allow the reaction to stir longer at room temperature or gently heat it (e.g., to 40-50 °C), monitoring by TLC until the imine spot has been completely consumed.

    • Consider a Different Reducing Agent: If using NaBH₄ in a two-step protocol, you may need to adjust the conditions. If using NaBH₃CN in a one-pot protocol and it's still incomplete, ensure the pH is appropriate for its activity (it is more stable at a mildly acidic pH where the imine is also stable).

Q4: How can I effectively monitor the reaction progress to identify the bottleneck?

Effective monitoring is key to diagnosing which stage is failing. Thin-Layer Chromatography (TLC) is the most straightforward method.

  • TLC System: A good mobile phase is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Monitoring Protocol:

    • Spot the two starting materials (salicylaldehyde and ethyl glycinate) in separate lanes as references.

    • After mixing the reactants (before adding the reducing agent), take a sample. You should see the starting material spots and a new, intermediate spot for the imine. The imine is typically less polar than the salicylaldehyde.

    • After adding the reducing agent, take samples periodically (e.g., every 30 minutes). You should observe the disappearance of the imine spot and the appearance of a new, more polar spot for the final amine product.

    • The reaction is complete when the imine spot is no longer visible.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Issue 1: Low Conversion to Schiff Base Intermediate

If TLC analysis shows poor consumption of salicylaldehyde even after several hours, focus on optimizing the condensation step.

  • Potential Cause: Unfavorable reaction equilibrium due to water accumulation.

  • Solution:

    • Azeotropic Removal: For larger scale reactions, conduct the reaction in a solvent like toluene using a Dean-Stark apparatus to physically remove water as it forms.

    • Chemical Dehydration: For smaller scales, add 1.5-2.0 equivalents of anhydrous MgSO₄ or activated 3Å molecular sieves to the reaction vessel.

  • Potential Cause: Incorrect stoichiometry or inactive amine.

  • Solution:

    • If using ethyl glycinate hydrochloride, add 1.1 equivalents of a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) and stir for 15-20 minutes before adding the salicylaldehyde.

    • Consider using a slight excess (1.1 to 1.2 equivalents) of the ethyl glycinate free base to push the equilibrium toward the product.

Issue 2: Side Product Formation (Reduction of Salicylaldehyde)

If you detect 2-hydroxybenzyl alcohol in your product mixture, your reducing agent is not selective enough for your protocol.

  • Potential Cause: Use of a strong, non-selective reducing agent (like NaBH₄) in a one-pot synthesis.

  • Solution:

    • Adopt a Two-Step Protocol: First, form the imine and confirm its formation via TLC. Then, in a separate step, add the NaBH₄. This ensures no aldehyde is present when the reductant is introduced.

    • Switch to a Chemoselective Reducing Agent: For one-pot reactions, use NaBH₃CN or NaBH(OAc)₃. These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate.[2][6]

Workflow for Optimizing Reductive Amination

The following diagram illustrates a decision-making workflow for troubleshooting this synthesis.

G cluster_troubleshoot Troubleshooting Path start Start Synthesis analyze Analyze Crude Product (TLC/NMR) start->analyze check_yield Is Yield > 70%? main_impurity Identify Main Impurity check_yield->main_impurity No success Purify Product check_yield->success Yes analyze->check_yield aldehyde Unreacted Salicylaldehyde main_impurity->aldehyde Aldehyde imine Imine Intermediate main_impurity->imine Imine other Other Byproducts main_impurity->other Other fix_imine_formation Optimize Imine Formation: - Add dehydrating agent - Adjust pH (4-5) - Check amine free base aldehyde->fix_imine_formation fix_reduction Optimize Reduction: - Increase reductant eq. - Increase reaction time/temp - Check reductant quality imine->fix_reduction fix_selectivity Improve Selectivity: - Switch to NaBH3CN - Use two-step protocol other->fix_selectivity fix_imine_formation->start Re-run fix_reduction->start Re-run fix_selectivity->start Re-run

Caption: A decision tree for troubleshooting low yield.

Part 3: Experimental Protocols & Data

Table 1: Comparison of Common Reducing Agents
Reducing AgentAbbreviationTypical EquivalentsOptimal pHProsCons
Sodium BorohydrideNaBH₄1.5 - 2.07 - 10Inexpensive, powerful reductant.Can reduce starting aldehyde; not ideal for one-pot reactions.[2]
Sodium CyanoborohydrideNaBH₃CN1.2 - 1.54 - 6Highly selective for imines over carbonyls; ideal for one-pot.[3][6]Toxic (cyanide byproduct); requires acidic conditions.
Sodium TriacetoxyborohydrideNaBH(OAc)₃1.2 - 1.55 - 7Selective for imines; non-toxic; effective for hindered substrates.[2]More expensive; moisture sensitive.
Protocol 1: Optimized One-Pot Synthesis using NaBH₃CN

This protocol is recommended for its efficiency and high selectivity.

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1.0 eq) in methanol (approx. 0.2 M). Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to form the free base.

  • Imine Formation: Add salicylaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor imine formation by TLC.

  • Reduction: Once imine formation is significant, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise to control any effervescence.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC until the imine spot has disappeared.

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose any remaining NaBH₃CN (perform in a fume hood).

    • Adjust the pH to ~8-9 with saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Two-Step Synthesis using NaBH₄

This classic method avoids the use of cyanide reagents.

  • Imine Formation: Dissolve salicylaldehyde (1.0 eq) and ethyl glycinate free base (1.1 eq) in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture using a Dean-Stark trap for 2-4 hours, or until TLC shows complete consumption of the aldehyde.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Part 4: Mechanistic Visualization

The overall synthetic pathway involves two key transformations: the formation of the C=N bond followed by its reduction to a C-N bond.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Imine Schiff Base (Imine) Intermediate Salicylaldehyde->Imine EthylGlycinate Ethyl Glycinate (Free Base) EthylGlycinate->Imine Product This compound Imine->Product H2O - H₂O ReducingAgent [H] (e.g., NaBH₃CN) ReducingAgent->Product

Caption: The two-stage reductive amination pathway.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl N‐(Diphenylmethylene)glycinate | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • MDPI. (2023, December 18). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • MDPI. (2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]

  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl N-acetyl-glycinate. Retrieved from [Link]

  • CORE. (2022, August 24). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. Retrieved from [Link]

  • RSC Publishing. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Omega. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • PubMed. (2018, April 17). Silylative Reductive Amination of α,β-Unsaturated Aldehydes: A Convenient Synthetic Route to β-Silylated Secondary Amines. Retrieved from [Link]

  • Semantic Scholar. (2020, September 30). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N,N'-ethylenebis(2-(o-hydroxyphenyl)-, diethyl ester. Retrieved from [Link]

  • YouTube. (2023, October 8). DARZENS REACTION.STRAWBERRY FLAVOR.Ethyl methylphenylglycidate. Retrieved from [Link]

Sources

Removing unreacted salicylaldehyde from Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Case ID: PUR-57938-SAL Subject: Removal of Unreacted Salicylaldehyde from Secondary Amine Product Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanism

The Challenge: In the reductive amination of salicylaldehyde with ethyl glycinate, the persistence of unreacted salicylaldehyde is a common bottleneck. The target molecule, This compound , contains three sensitive functionalities: a secondary amine, a phenol, and an ethyl ester.[1]

The Chemical Conflict:

  • Impurity (Salicylaldehyde): Aromatic aldehyde with an acidic phenolic proton (pKa ~8).

  • Product: Secondary amine (basic), phenol (acidic), and ethyl ester (susceptible to hydrolysis).

Standard acid-base extractions often fail or degrade the product because the ester moiety hydrolyzes under the strong pH conditions required to separate the phenolic aldehyde. This guide prioritizes the Sodium Bisulfite Adduct method , a chemoselective strategy that targets the aldehyde carbonyl without exposing the ester to hydrolytic extremes.

Troubleshooting Guide (Q&A)

User Question: "I tried washing with 1M HCl to remove the aldehyde, but my yield dropped significantly, and I see a new spot on TLC. What happened?"

Technical Diagnosis: You likely triggered ester hydrolysis .

  • Cause: While 1M HCl protonates the amine (making the product water-soluble) and leaves the aldehyde in the organic layer, the subsequent basification (necessary to recover the amine) often exposes the ethyl ester to high pH. Even brief exposure to pH > 10 can saponify the ester to the carboxylic acid (Glycine derivative), which is water-soluble and lost in the aqueous waste.

  • Solution: Switch to the Bisulfite Protocol (Protocol A) below. If you must use acid extraction, use Protocol B with strict temperature controls and weak bases (NaHCO₃).

User Question: "I used sodium bisulfite, but the aldehyde peak in NMR (approx. 10 ppm) is still there. Why didn't it work?"

Technical Diagnosis: This is usually a phase transfer or equilibrium issue .

  • Cause 1 (Solvent): Bisulfite adducts are water-soluble salts.[1] If your organic solvent is too non-polar (e.g., Hexanes) or if the volume of water is insufficient, the adduct forms a "gunk" at the interface rather than dissolving, eventually partitioning back to the organic layer.

  • Cause 2 (pH): Commercial bisulfite solutions can be acidic. If the pH drops too low, the equilibrium shifts back toward the free aldehyde.

  • Solution: Ensure you are using a solvent system like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and vigorously agitate for at least 30 minutes.

User Question: "Can I just use a scavenger resin? I want to avoid liquid-liquid extraction."

Technical Diagnosis: Yes, but with caveats.

  • Recommendation: Use a polymer-supported hydrazine (e.g., sulfonyl hydrazine resin).[1] The hydrazine reacts selectively with the aldehyde carbonyl to form a hydrazone, which remains bound to the bead.

  • Constraint: This is expensive for large-scale (>5g) batches and slower than liquid extraction.[1] It is ideal for polishing small library synthesis (mg scale).

Detailed Protocols

Protocol A: The "Gold Standard" Sodium Bisulfite Wash

Best for: High aldehyde content (>5%), preserving ester stability.

Reagents:

  • Saturated Aqueous Sodium Bisulfite (

    
    )[2]
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][3]

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of saturated aqueous

    
     .
    
  • Agitation (Critical): Vigorously stir or shake the biphasic mixture for 30–45 minutes .

    • Why? The formation of the bisulfite adduct (

      
      -hydroxy sulfonate) is reversible and requires time to reach equilibrium.
      
  • Separation: Transfer to a separatory funnel. Allow layers to settle.

    • Bottom Layer (Aqueous): Contains the Salicylaldehyde-Bisulfite adduct (discard).[1]

    • Top Layer (Organic): Contains your Amine Product.[3][4]

  • Wash: Wash the organic layer once with water (to remove residual salts) and once with brine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate), filter, and concentrate.
    
Protocol B: "Rescue" Acid-Base Extraction

Best for: Situations where bisulfite fails or emulsions are intractable.[1] Requires strict pH control.

Step-by-Step:

  • Acidification: Dissolve crude in DCM. Extract with cold (0°C) 0.5 M HCl .

    • Mechanism:[5][6][7][8][9][10] Product becomes

      
       (Water Soluble).[1] Salicylaldehyde remains neutral (Organic Soluble).
      
  • Phase Cut: Keep the Aqueous (Acidic) layer. Set aside the organic layer (contains impurities).

  • Wash: Wash the aqueous acidic layer with a small portion of fresh DCM to remove entrained aldehyde.

  • Neutralization (The Danger Zone):

    • Cool the aqueous solution to 0°C.

    • Slowly add Solid

      
        or saturated solution until pH reaches 8.0–8.5 .
      
    • Warning: Do NOT use NaOH. Do not exceed pH 9. High pH hydrolyzes the ester.

  • Extraction: Immediately extract the cloudy aqueous mixture with DCM (3x).

  • Finish: Combine organic extracts, dry (

    
    ), and concentrate.
    

Visual Decision & Workflow Guides

Figure 1: Purification Decision Tree

Use this logic flow to determine the safest purification route for your specific crude mixture.

PurificationLogic start Crude Reaction Mixture (Amine Product + Salicylaldehyde) q1 Impurity Level? start->q1 bisulfite Protocol A: Sodium Bisulfite Wash (Recommended) q1->bisulfite High (>5%) resin Scavenger Resin (Hydrazine functionalized) q1->resin Trace (<5%) & Small Scale check_ester Is Ester Hydrolysis Observed? bisulfite->check_ester If Emulsion Forms end Pure this compound bisulfite->end Standard Workup acidbase Protocol B: Mild Acid-Base Extraction (Risk of Hydrolysis) acidbase->end pH < 9.0 Keep Cold resin->end Filter Resin check_ester->acidbase Yes (Switch Method)

Caption: Decision matrix for selecting the optimal purification method based on impurity scale and chemical sensitivity.

Figure 2: Sodium Bisulfite Mechanism

Understanding why the impurity moves to the aqueous layer.

BisulfiteMech cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (NaHSO3) sal Salicylaldehyde (Lipophilic) adduct Bisulfite Adduct (Water Soluble Salt) sal->adduct Nucleophilic Attack (Reversible) prod Amine Product (Lipophilic) prod->prod No Reaction Remains in Organic bisulfite HSO3- Ion bisulfite->adduct Combines

Caption: Chemoselective removal of aldehyde via water-soluble adduct formation.[1]

Comparative Data: Solvent & pH Parameters

ParameterProtocol A (Bisulfite)Protocol B (Acid/Base)Notes
Target pH ~4.0 (Native Bisulfite pH)Acid: <2.0 | Base: ~8.5Protocol B requires precise pH monitoring.
Temp. Control Room TemperatureStrictly 0°C Heat accelerates ester hydrolysis in Protocol B.
Aldehyde Removal Excellent (>95%)Good (90%)Bisulfite is more selective.
Product Loss Minimal (<5%)Moderate (10-15%)Loss in Protocol B due to partial hydrolysis or incomplete extraction.[1]
Green Chemistry High (Benign reagents)Medium (Requires HCl/DCM)Bisulfite is generally safer and cleaner.

References

  • BenchChem Technical Support . Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[1] Retrieved from

  • Organic Syntheses . Reductive Amination General Procedures and Handling of Amino Esters. Org. Synth. 2005 , 82, 59. Retrieved from

  • SIELC Technologies . Separation of this compound on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (PMC) . Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from

  • Biotage . Solid-Supported Reagents and Scavengers: Aldehyde Removal. Retrieved from

Sources

Troubleshooting low purity in Ethyl N-((2-hydroxyphenyl)methyl)glycinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity & Process Optimization Ticket ID: #SYN-2HPG-001 Responder: Senior Application Scientist, Chemical Development Group

Executive Summary & Diagnostic Workflow

User Query: "I am observing low purity (<85%) and 'sticky' isolation during the reductive amination of salicylaldehyde with glycine ethyl ester hydrochloride."

Root Cause Analysis: The synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate presents a unique "perfect storm" of chemical challenges. You are coupling a phenolic aldehyde (prone to metal chelation) with an amino acid ester (prone to hydrolysis and polymerization).

The three primary purity killers are:

  • Bis-Alkylation: Formation of the tertiary amine (double addition of salicylaldehyde).

  • Boron-Phenol Chelation: The 2-hydroxy group binds to boron byproducts, creating emulsions that trap impurities.

  • Ester Hydrolysis: Loss of the ethyl group due to improper pH control during workup.

Diagnostic Decision Tree

Use this flowchart to identify your specific failure mode.

Troubleshooting Start Start: Low Purity Observed CheckTLC Step 1: Analyze TLC/LCMS Start->CheckTLC BisCheck Impurity Mass = Target + 106? (Bis-alkylation) CheckTLC->BisCheck Higher Rf Spot HydrolysisCheck Impurity Mass = Target - 28? (Free Acid) CheckTLC->HydrolysisCheck Baseline Spot StickyCheck Product is a sticky gum/emulsion? CheckTLC->StickyCheck Workup Issue Sol1 FIX: Increase Amine Equivs Slow Aldehyde Addition BisCheck->Sol1 Yes Sol3 FIX: Avoid NaOH/Strong Base Maintain Anhydrous Reaction HydrolysisCheck->Sol3 Yes Sol2 FIX: Switch Workup to Rochelle's Salt (Tartrate) StickyCheck->Sol2 Yes

Figure 1: Diagnostic logic for identifying the source of contamination in reductive amination.

Technical FAQs & Troubleshooting Guide

Category A: Reaction Setup (The "Input" Errors)

Q1: I am using Glycine Ethyl Ester HCl. Can I just mix it with the aldehyde and reducing agent? A: No. This is a common failure point.

  • The Science: The amine must be "free" to attack the aldehyde carbonyl to form the imine intermediate. If it is protonated (HCl salt), it is non-nucleophilic.

  • The Fix: You must neutralize the salt in situ. Add 1.0 equivalent of Triethylamine (TEA) or DIPEA to the glycine ester suspension in DCE (Dichloroethane) and stir for 15–30 minutes before adding the salicylaldehyde.

  • Warning: Do not use inorganic bases like Carbonate or Hydroxide here; they release water (hydrolysis risk) or are insoluble in organic solvents.

Q2: Why is my product contaminated with the "Bis" product (Tertiary Amine)? A: This occurs when the product (secondary amine) competes with the starting material (primary amine) for the aldehyde.

  • The Mechanism: The secondary amine product is often more nucleophilic than the starting glycine ester. If salicylaldehyde is present in excess or high concentration, it reacts with the product.

  • The Fix:

    • Stoichiometry: Use 1.2 to 1.5 equivalents of Glycine Ethyl Ester relative to Salicylaldehyde. (Excess amine favors mono-alkylation).

    • Mode of Addition: Do not dump all reagents at once. Add the Salicylaldehyde slowly to the amine solution.

Category B: The Reductive Step (The "Process" Errors)

Q3: Which reducing agent should I use? NaBH4, NaCNBH3, or STAB? A: Sodium Triacetoxyborohydride (STAB) is the only correct choice for high purity.

ReagentSuitabilityWhy?
NaBH4 ❌ PoorToo strong. Reduces aldehyde to alcohol before imine forms. Requires 2-step process (Imine isolation).
NaCNBH3 ⚠️ RiskyToxic (Cyanide). Requires pH 6 control.[1] Hard to remove toxic byproducts.
STAB Ideal Self-Validating: Protonates the imine (activating it) but is too bulky/weak to reduce the aldehyde rapidly. Allows "One-Pot" synthesis.[2][3]

Q4: The reaction turns bright yellow, but conversion is low. Why? A: The yellow color is the Imine (Schiff Base) .

  • The Cause: Salicylaldehyde imines are stabilized by an intramolecular hydrogen bond (between the phenolic -OH and the imine N). This makes them harder to reduce than standard imines.

  • The Fix: Ensure you are using DCE (1,2-Dichloroethane) as the solvent.[4] If the reaction stalls, add 1.0 equiv of Acetic Acid . The acid disrupts the intramolecular H-bond and protonates the imine, accelerating the reduction by STAB.

Category C: Workup & Isolation (The "Output" Errors)

Q5: My product is a sticky gum that won't crystallize. How do I fix this? A: This is the "Phenol-Boron" Trap.

  • The Science: Boron byproducts (acetoxyborates) chelate strongly to the phenolic oxygen and the amine nitrogen, forming stable, gummy complexes that resist extraction.

  • The Fix (The "Rochelle" Wash): Instead of a standard water wash, quench the reaction with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Stir vigorously for 1 hour. The tartrate binds the boron more tightly than your product does, breaking the emulsion and releasing your pure amine into the organic layer.

The "Gold Standard" Protocol

Recommended methodology for >95% Purity.

Materials:

  • Salicylaldehyde (1.0 equiv)

  • Glycine Ethyl Ester HCl (1.2 equiv)

  • Triethylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Workflow:

  • Free-Basing: In a dry flask under Nitrogen, suspend Glycine Ethyl Ester HCl (1.2 eq) in DCE. Add Triethylamine (1.2 eq). Stir at Room Temp (RT) for 20 mins. The solution will become cloudy (TEA·HCl salt formation).

  • Imine Formation: Add Salicylaldehyde (1.0 eq) in one portion. Stir for 30–60 mins. Observation: Color changes to bright yellow.

  • Reduction: Cool to 0°C. Add STAB (1.4 eq) in 3 portions over 15 minutes. (Adding all at once can cause an exotherm).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting aldehyde persists after 12h, add 0.5 eq Acetic Acid.

  • Quench (Critical): Add Saturated NaHCO3 (mild) OR Rochelle's Salt solution (if sticky). Stir vigorously for 30 mins.

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM.

  • Drying: Dry combined organics over Na2SO4. Filter and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or perform Flash Chromatography (Hexane:Ethyl Acetate).

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the two major impurity pathways.

Mechanism Sal Salicylaldehyde (Phenolic) Imine Imine Intermediate (Yellow, H-Bond Stabilized) Sal->Imine + Glycine Ester Gly Glycine Ethyl Ester (Amine) Gly->Imine Target TARGET PRODUCT (Secondary Amine) Imine->Target + STAB (Reduction) STAB STAB (Reducing Agent) Bis IMPURITY: Bis-Alkylated (Tertiary Amine) Target->Bis + Excess Salicylaldehyde (Over-reaction) Hydro IMPURITY: Hydrolyzed Acid (Loss of Ethyl Group) Target->Hydro + H2O / High pH (Ester Hydrolysis)

Figure 2: Reaction pathway showing the formation of the target molecule vs. critical impurities.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

    • Core citation for the STAB protocol and mechanism.
  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry, 55(8), 2552–2554.

    • Cited for comparison of Lewis Acid additives if STAB fails.
  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

    • Reference for the role of acidic media in borohydride reductions.

Sources

Minimizing side reactions in the synthesis of N-benzyl glycine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis . This portal is designed for researchers, chemists, and drug development professionals working with peptidomimetics, peptoids, and N-alkylated amino acids.

Synthesizing N-benzyl glycine derivatives often introduces complex side reactions due to the unique steric and electronic properties of secondary amines. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity yields.

Module 1: Mechanistic Pathways & Visualizations

Understanding the kinetic and thermodynamic pathways of your synthesis is the first step in troubleshooting. Below are the mechanistic flowcharts for the two primary synthesis routes and their associated failure modes.

Pathway A: Reductive Amination & Associated Side Reactions

Reductive amination is highly favored over direct alkylation because it avoids the hyper-nucleophilicity of secondary amines [1]. However, improper stoichiometric or temperature control can lead to over-reduction or polymerization.

ReductiveAmination A Glyoxylic Acid + Benzylamine B Imine Intermediate A->B Condensation (-H2O) E Polymerization A->E High Temp C N-Benzyl Glycine (Target) B->C Reduction (NaBH3CN) D Over-reduction / Aminal Formation B->D Excess Reductant

Mechanistic pathway of glyoxylic acid reductive amination and side reactions.

Pathway B: Diketopiperazine (DKP) Cyclization

During downstream peptide coupling, N-benzyl glycine derivatives are notorious for forming diketopiperazines (DKPs) [2].

DKPFormation A N-Benzyl Glycine Derivative B Activated Ester A->B Coupling Agent (e.g., HATU) C Linear Peptide (Target) B->C Intermolecular Amine Addition D Diketopiperazine (Side Product) B->D Intramolecular Cyclization (cis-amide)

Diketopiperazine (DKP) cyclization pathway during N-benzyl glycine activation.

Module 2: Troubleshooting FAQs

Q1: How do I prevent over-alkylation (N,N-dibenzylglycine formation) during direct alkylation? Causality: When alkylating glycine with benzyl halides, the resulting secondary amine (N-benzyl glycine) is more nucleophilic than the primary amine starting material. The electron-donating inductive effect of the newly added benzyl group increases the electron density on the nitrogen, making the second alkylation kinetically faster than the first. Solution:

  • Substoichiometric Reagents: Use a substoichiometric amount of benzyl bromide (0.85 eq) relative to glycine. It is easier to separate unreacted glycine than to remove N,N-dibenzylglycine.

  • Protecting Groups: If direct alkylation is mandatory, immediately trap the secondary amine using temporary protecting groups (e.g., Cbz, Boc) [3].

  • Switch Pathways: Abandon direct alkylation in favor of reductive amination, as the imine intermediate inherently prevents multiple alkylations [1].

Q2: Why am I seeing diketopiperazine (DKP) formation during peptide coupling, and how can I minimize it? Causality: In standard peptide synthesis, the trans-amide bond is highly favored. However, N-alkylation (like the benzyl group) removes the amide proton, eliminating the hydrogen bonding that stabilizes the trans configuration. This steric bulk forces the amide bond into a cis conformation. When the N-terminal amine is deprotected, this cis geometry places the free amine in perfect proximity to attack the activated ester of the preceding residue, leading to rapid intramolecular cyclization and the release of a DKP byproduct [4]. Solution:

  • Kinetic Outcompeting: Use highly efficient coupling reagents (e.g., HATU, COMU) to accelerate the desired intermolecular coupling, outcompeting the intramolecular cyclization.

  • Minimize Free-Amine Time: Never leave the free amine uncoupled for extended periods; immediately proceed to the next coupling step upon deprotection.

Q3: How do I avoid over-reduction and polymerization during the reductive amination of glyoxylic acid? Causality: Glyoxylic acid contains both an aldehyde and a carboxylic acid. If the reducing agent (e.g., NaBH3CN) is added before the imine is fully formed, the unreacted aldehyde is directly reduced to glycolic acid. Furthermore, at elevated temperatures, glyoxylic acid can undergo aldol-type condensations or polymerize. Solution: Pre-form the imine completely by stirring glyoxylic acid and benzylamine for at least 2 hours before introducing the reducing agent. Maintain the reaction strictly at 0–5 °C during the initial condensation.

Module 3: Quantitative Data & Side Reaction Profiles

The following table summarizes the quantitative impact of common side reactions and the expected purity improvements when applying the mitigations outlined in this guide.

Side ReactionPrimary CausalityTypical Yield ImpactMitigation StrategyTarget Purity Post-Mitigation
N,N-Dibenzylglycine Hyper-nucleophilicity of secondary amine-15% to -30%Substoichiometric alkylation (0.85 eq)> 98%
Diketopiperazine (DKP) Cis-amide steric conformation-20% to -50%HATU coupling, rapid deprotection> 95%
Glycolic Acid Premature addition of reductant-10% to -25%Pre-form imine for 2 hrs at 0 °C> 99%
Aminal Formation Excess amine / poor pH control-5% to -10%Strict pH buffering (pH 5-6)> 98%

Module 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check passes.

Protocol A: Controlled Reductive Amination of Glyoxylic Acid

This protocol minimizes over-reduction and polymerization by separating condensation and reduction phases.

  • Imine Formation: Dissolve glyoxylic acid monohydrate (1.0 eq) in anhydrous methanol (0.2 M). Cool the flask to 0 °C using an ice bath. Add benzylamine (1.0 eq) dropwise over 15 minutes.

    • Self-Validation Check: The solution should turn slightly yellow. Monitor by TLC (ninhydrin stain); the primary amine spot must completely disappear, indicating full conversion to the imine. Do not proceed until confirmed.

  • Reduction: Adjust the pH to 5-6 using glacial acetic acid. Add sodium cyanoborohydride (NaBH3CN, 1.2 eq) in small portions to control hydrogen evolution.

    • Self-Validation Check: Stir for 12 hours at room temperature. LC-MS must show the target mass [M+H]+ and the complete absence of the imine mass.

  • Workup: Quench cautiously with 1M HCl (CAUTION: HCN gas release, perform strictly in a fume hood). Adjust pH to 7 with NaOH, extract with EtOAc, dry over MgSO4, and concentrate.

Protocol B: Substoichiometric Direct Alkylation

This protocol prevents N,N-dibenzylglycine formation by utilizing kinetic control and limiting reagents.

  • Basification: Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add K2CO3 (2.5 eq) and stir for 30 minutes at room temperature to generate the free base.

  • Controlled Alkylation: Add benzyl bromide (0.85 eq) dropwise over 2 hours via a syringe pump.

    • Self-Validation Check: By making benzyl bromide the limiting reagent, over-alkylation is starved. TLC should show residual glycine but minimal N,N-dibenzylglycine (which runs at a higher Rf).

  • Purification: Filter off the inorganic salts and concentrate under reduced pressure. Purify via silica gel chromatography to separate the mono-alkylated product from the highly polar unreacted glycine.

References

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Peptoids: a modular approach to drug discovery Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Recent advances in the electrochemical reactions of nitrogen-containing organic compounds RSC Advances - RSC Publishing. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl N-((2-hydroxyphenyl)methyl)glycinate, a substituted amino acid ester, presents a unique analytical challenge due to its combination of polar functional groups: a phenolic hydroxyl, a secondary amine, and an ethyl ester. These features dictate its chromatographic behavior and susceptibility to degradation.

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity analysis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column and mobile phase selection to the design of forced degradation studies, ensuring the final method is both reliable and fit for its intended purpose in a regulated environment.[1][2]

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the target analyte.[3] this compound possesses key structural features that guide our initial chromatographic choices:

  • Phenolic Group: This acidic group (pKa typically ~9-10) provides a strong chromophore for UV detection and introduces pH-dependent hydrophobicity.[4]

  • Secondary Amine: This basic group (pKa typically ~9-10) can cause peak tailing through interactions with residual silanols on silica-based columns if not properly addressed.

  • Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, a critical consideration for sample preparation and forced degradation studies.

  • Overall Polarity: The presence of multiple polar, hydrogen-bonding groups suggests the molecule is relatively polar, requiring a reversed-phase method with sufficient aqueous content in the mobile phase for retention.[5]

Based on this structure, a reversed-phase HPLC method with UV detection is the most logical starting point.[5][6]

The Method Development Workflow: A Logic-Driven Approach

The development process is not a linear path but an iterative cycle of selection, experimentation, and optimization. The goal is to achieve adequate resolution of the main peak from all potential impurities and degradation products with good peak shape and a reasonable run time.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_screening Phase 2: Screening & Selection cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Finalization Analyte Analyte Characterization (pKa, UV, Solubility) Mode Select Mode (Reversed-Phase) Analyte->Mode Detector Select Detector & Wavelength (DAD @ 220, 278 nm) Mode->Detector Column Column Screening (C18, Phenyl, Polar-Embedded) Detector->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. 7) Column->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Temp Temperature & Flow Rate (30°C, 1.0 mL/min) Gradient->Temp Forced Forced Degradation (Specificity Check) Temp->Forced Validation Method Validation (ICH Q2(R1)) Forced->Validation

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Critical Chromatographic Parameters

Here, we compare the most critical variables and explain the rationale for selecting the optimal conditions for this compound.

Stationary Phase Chemistry: Beyond C18

The choice of stationary phase is the most powerful tool for manipulating selectivity.[7] While a standard C18 column is a common starting point, the specific functionalities of our analyte warrant a broader comparison.

Stationary PhasePrinciple of InteractionSuitability for AnalyteExpected Outcome
Standard C18 Hydrophobic (van der Waals) interactions.[7]Moderate. Good starting point, but potential for peak tailing of the secondary amine due to silanol interactions.Decent retention, but may require mobile phase additives to achieve symmetric peaks.
Phenyl-Hexyl Hydrophobic + π-π interactions.[7]High. The phenyl rings in the stationary phase can interact with the analyte's phenolic ring, offering alternative selectivity.Potentially improved resolution between the API and aromatic impurities/degradants.
Polar-Embedded Hydrophobic + Hydrogen bonding/Dipole-dipole.[8]Very High. The embedded polar group (e.g., amide) shields residual silanols, improving peak shape for bases, and can interact with the analyte's polar groups.Excellent peak shape without ion-pairing agents. May offer unique selectivity for polar degradants.
Mobile Phase Optimization: The Engine of Separation

The mobile phase drives the separation by modulating the analyte's interaction with the stationary phase.[9]

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase, often providing different selectivity.[10]

  • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding, which can alter selectivity, especially for polar molecules with hydrogen bond donors/acceptors like our analyte.[11]

A prudent strategy is to screen both. For this guide, we will proceed with ACN due to its favorable UV transparency at lower wavelengths.[10]

Aqueous Phase pH: Controlling Retention and Peak Shape

The pH of the mobile phase is critical because our analyte has both acidic (phenol) and basic (amine) centers.[12] According to the International Council for Harmonisation (ICH), methods should be robust, meaning small variations in pH should not cause significant changes in retention time.[13] This is best achieved by setting the mobile phase pH at least 1.5-2 units away from the analyte's pKa.

Mobile Phase pHAnalyte Ionization State (Approximate)Expected Chromatographic Behavior
pH 2.5-3.0 Phenol is neutral (-OH). Amine is protonated (-NH2+).Recommended. The positive charge on the amine is consistent, and the overall molecule is more polar, leading to earlier elution. Peak shape is generally excellent as silanol interactions are suppressed.
pH 4.0-6.0 Phenol is neutral. Amine is likely a mix of protonated and neutral forms (near pKa).Not Recommended. Operating near a pKa value leads to poor reproducibility and peak shape.
pH 7.0-8.0 Phenol is neutral. Amine is neutral (-NH-).Viable Alternative. The molecule is more hydrophobic, leading to longer retention. However, there is a higher risk of peak tailing due to amine-silanol interactions.
Detector Wavelength Selection

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths.[4] This is invaluable for assessing peak purity and selecting the optimal wavelength for quantification. The phenolic chromophore is expected to have a primary maximum around 210-220 nm and a secondary maximum around 270-280 nm.

  • For Purity/Impurity Profiling: Monitoring at a lower wavelength (e.g., 220 nm ) is often preferred as it provides a more universal response for impurities that may lack the specific chromophore of the parent molecule.[6]

  • For Assay/Quantification: Monitoring at the secondary maximum (e.g., 278 nm ) can offer greater selectivity and reduce interference from excipients or mobile phase components.[15]

Building a Stability-Indicating Method via Forced Degradation

A purity method must be "stability-indicating," meaning it can unequivocally separate the intact API from its degradation products.[16][17] This is confirmed through forced degradation studies, where the drug substance is subjected to stress conditions exceeding those in accelerated stability testing.[18] The goal is to achieve 5-20% degradation to ensure significant degradants are formed and can be detected.[19][20]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API_Sample API Sample + Control Acid Acid Hydrolysis (0.1M HCl, 60°C) API_Sample->Acid Base Alkaline Hydrolysis (0.1M NaOH, RT) API_Sample->Base Oxidation Oxidation (3% H2O2, RT) API_Sample->Oxidation Thermal Thermal (80°C, solid) API_Sample->Thermal Photo Photolytic (ICH Light Box) API_Sample->Photo Analysis Analyze all samples (including control) by HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results: - Peak Purity - Mass Balance - Resolution of Degradants Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare a control sample stored at 5°C.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to get a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots, neutralize with HCl, and dilute for analysis. The ester linkage is particularly susceptible here.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature. Withdraw aliquots and dilute for analysis. The phenolic ring and secondary amine are potential sites of oxidation.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 24 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using the developed HPLC method with a DAD detector.

The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak (Resolution > 2.0) and from each other, and the peak purity analysis (e.g., from the DAD) shows no co-eluting peaks.

Recommended Final Protocol and Validation Pathway

Based on the comparative analysis, the following method provides a robust starting point for validation.

ParameterRecommended ConditionRationale
Column Polar-Embedded C18 (e.g., Waters XBridge BEH Shield RP18), 150 x 4.6 mm, 3.5 µmExcellent peak shape for basic analyte, alternative selectivity.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses silanol interactions and ensures consistent protonation of the amine.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatched modifier to avoid baseline drift.
Gradient 10% to 70% B over 20 minutes, then re-equilibrateTo elute the main peak and any less polar impurities within a reasonable time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CProvides better reproducibility than ambient temperature.
Detector DAD/PDA, monitor at 220 nm and 278 nm220 nm for impurity detection, 278 nm for selectivity/assay. DAD for peak purity.
Injection Vol. 10 µLStandard volume, adjust based on concentration.
Diluent 50:50 Acetonitrile:WaterTo ensure sample solubility and compatibility with the mobile phase.

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][13] The validation protocol must include:

  • Specificity: Proven through forced degradation studies.

  • Linearity & Range: Demonstrate a linear relationship between concentration and response over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: Recovery studies using spiked samples.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, crucial for impurity analysis.

  • Robustness: Deliberate small changes to method parameters (pH, temperature, mobile phase composition) to assess the method's reliability in normal use.[17]

Conclusion

Developing a robust HPLC purity method for a multi-functional molecule like this compound is a systematic process grounded in the principles of chromatography and analyte chemistry. By comparing stationary phases and optimizing mobile phase pH, a selective and reliable method can be achieved. A polar-embedded column coupled with a low-pH mobile phase offers a superior solution for achieving symmetric peaks and good retention. The integration of forced degradation studies is non-negotiable, as it provides the ultimate proof of the method's specificity and stability-indicating nature, ensuring that the data generated is trustworthy and suitable for its critical role in pharmaceutical quality control.

References

  • Vertex AI Search. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • PubMed Central. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Pharmaguideline. Steps for HPLC Method Development.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2026, February 24). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ACS Publications. (2005, January 20). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. HPLC Column Selection Guide.
  • Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
  • Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC.
  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SIELC Technologies. (2018, May 16). This compound.

Sources

Comparative Guide: Synthesis and Melting Point Validation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the synthesis and rigorous purity validation of secondary amine building blocks. Ethyl N-((2-hydroxyphenyl)methyl)glycinate (CAS 57938-78-0) is a highly versatile intermediate used in the development of peptidomimetics, chelating agents, and active pharmaceutical ingredients (APIs).

Because the free base of this compound is a viscous oil or low-melting solid, traditional thermal validation cannot be directly applied. To establish a self-validating system, the synthesis must be coupled with a salification step—converting the oil into a highly crystalline hydrochloride salt. This guide objectively compares the synthesis pathways for this compound and evaluates the thermal techniques (Capillary vs. Differential Scanning Calorimetry) required to validate its purity.

Comparative Analysis of Synthesis Pathways

The synthesis of this compound relies on the reductive amination of salicylaldehyde with glycine ethyl ester. The choice of reducing agent fundamentally alters the workflow, chemoselectivity, and scalability of the reaction[1],[2].

Route A: Direct Reductive Amination (NaBH₃CN)

Sodium cyanoborohydride (NaBH₃CN) is the gold standard for laboratory-scale reductive aminations. At a mildly acidic pH (~5.0), NaBH₃CN is highly chemoselective: it rapidly reduces the protonated iminium ion but reacts sluggishly with the parent salicylaldehyde[1]. This allows for a highly efficient "one-pot" procedure.

Route B: Two-Step Reductive Amination (NaBH₄)

Sodium borohydride (NaBH₄) is a stronger, less selective reducing agent. If introduced while unreacted salicylaldehyde is present, it will rapidly reduce the aldehyde to salicyl alcohol, devastating the yield. Therefore, the Schiff base (imine) must be strictly pre-formed and isolated—or driven to absolute completion using desiccants—before NaBH₄ is introduced.

Route C: Catalytic Hydrogenation (H₂ / Pd-C)

For large-scale industrial manufacturing, catalytic hydrogenation is preferred. The imine is reduced using hydrogen gas over a palladium-on-carbon catalyst. While this method boasts excellent atom economy and avoids the toxic cyanide byproducts of Route A, it requires specialized high-pressure reactors (2 to 50 atm)[3].

Table 1: Comparison of Synthesis Routes
Synthesis RouteReducing AgentChemoselectivityYield PotentialScalability & Safety Profile
Direct (One-Pot) NaBH₃CNHigh (Imine-specific at pH 5)75% - 90%Moderate; generates toxic cyanide byproducts.
Two-Step NaBH₄Low (Reduces aldehydes)60% - 80%High; utilizes safer, cost-effective reagents.
Hydrogenation H₂ / Pd-CHigh>90%Low/Moderate; requires high-pressure equipment.

Self-Validating Experimental Protocol (NaBH₃CN Route)

To ensure scientific integrity, a protocol must be self-validating. The following procedure integrates the highly selective NaBH₃CN synthesis with a salification step, ensuring the final product is a crystalline solid suitable for rigorous thermal validation.

Step 1: Imine Formation
  • Causality: Glycine ethyl ester is commercially supplied as a hydrochloride salt to prevent spontaneous self-condensation into diketopiperazines. Triethylamine (Et₃N) must be added to liberate the nucleophilic free amine.

  • Procedure: Suspend Glycine ethyl ester hydrochloride (1.0 eq) in anhydrous methanol. Add Et₃N (1.1 eq) dropwise at 0 °C. Stir for 15 minutes, then add salicylaldehyde (1.0 eq). Allow the mixture to warm to room temperature and stir for 2 hours to form the Schiff base.

Step 2: Chemoselective Reduction
  • Causality: Imine formation is an equilibrium process. Adding glacial acetic acid shifts the pH to ~5.0, which protonates the imine (increasing its electrophilicity) while safely avoiding the decomposition of NaBH₃CN (which occurs at pH < 4).

  • Procedure: Add glacial acetic acid until the pH reaches 5.0. Introduce NaBH₃CN (1.5 eq) in small portions to control hydrogen evolution[2]. Stir at room temperature for 12 hours.

Step 3: Workup and Salification
  • Causality: The resulting free base is an oil. To validate its purity via melting point, it must be converted into a crystalline lattice.

  • Procedure: Quench the reaction with saturated NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base oil. Dissolve the oil in anhydrous diethyl ether and dropwise add a 2.0 M solution of anhydrous HCl in ether. Filter the resulting white precipitate (this compound hydrochloride) and dry under a vacuum.

Thermal Validation: Capillary vs. DSC

Once the crystalline hydrochloride salt is isolated, its purity must be validated. An impure substance will exhibit a lower melting point and a broadened melting range compared to its pure counterpart—a phenomenon governed by the van't Hoff law of melting point depression[4].

Traditional Capillary Melting Point (USP <741>)

The capillary method is the standard pharmacopeial technique. The sample is packed into a 10 cm capillary tube (2.5 - 3.5 mm fill height) and heated at a strict ramp rate of 1 °C/min[5]. The operator visually records the onset point (when the powder collapses) and the clear point (when the sample is completely liquid). While accessible, this method is subjective and cannot detect subtle polymorphic shifts.

Differential Scanning Calorimetry (DSC)

DSC is an absolute, quantitative method for purity verification in pharmaceutical reference standards[6]. Instead of relying on visual cues, DSC measures the heat flow associated with the endothermic phase transition. For compounds that are at least 98% pure and do not decompose upon melting, DSC provides a highly precise melting endotherm and calculates the exact mol% purity based on eutectic melting behavior[7],[4].

Table 2: Comparison of Thermal Validation Techniques
Validation TechniqueOperational PrincipleSample RequirementPrecisionImpurity & Polymorph Detection
Capillary (USP <741>) Visual phase change (Onset/Clear)2.5 - 3.5 mm column± 0.5 °CDetects gross impurities via broadened range.
DSC Heat flow measurement (Endotherm)1 - 3 mg± 0.1 °CCalculates mol% purity; detects polymorphs.

Mechanistic Workflow

The following diagram illustrates the logical progression from raw materials to thermal validation, highlighting the critical phase change required for accurate purity analysis.

G A Salicylaldehyde + Glycine Ethyl Ester HCl B Schiff Base Formation (Imine Intermediate) A->B Base (Et3N) -H2O C Reductive Amination (NaBH3CN, pH ~5) B->C D This compound (Free Base - Oil) C->D Chemoselective Reduction E Salification (Anhydrous HCl / Ether) D->E F Hydrochloride Salt (Crystalline Solid) E->F Precipitation G Thermal Validation (DSC & Capillary MP) F->G Purity Analysis

Caption: Workflow: Synthesis, salification, and thermal validation of the target glycinate derivative.

References

  • Macrocyclization strategies for cyclic peptides and peptidomimetics Source: National Institutes of Health (NIH) URL:[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: National Institutes of Health (NIH) URL:[Link]

  • EP2039679B1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis Source: European Pharmaceutical Review URL:[Link]

  • Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems (thinkSRS) URL:[Link]

Sources

Technical Guide: X-ray Diffraction Analysis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also known as Ethyl N-(2-hydroxybenzyl)glycinate) represents a critical class of secondary amine ligands used in coordination chemistry and as intermediates in pharmaceutical synthesis. Its structural integrity is defined by the interplay between the flexible glycine ethyl ester tail and the rigid, hydrogen-bond-donating phenol group.

This guide provides a rigorous workflow for the Single Crystal X-ray Diffraction (SC-XRD) analysis of this compound. Unlike standard spectroscopic methods (NMR, IR), SC-XRD offers the unique ability to resolve the intramolecular hydrogen bonding network (O–H···N) that dictates the molecule's conformational stability and biological activity. We compare this "Gold Standard" structural determination against solution-state alternatives to assist researchers in selecting the optimal analytical pathway.

Part 1: The Structural Challenge

The primary challenge in characterizing this compound lies in determining its conformer stability. In solution (NMR), the molecule exhibits rapid rotation around the methylene bridge. However, in the solid state, the phenolic hydroxyl group often locks the amine nitrogen into a specific orientation via an intramolecular hydrogen bond.

Why XRD is Non-Negotiable:

  • Stereochemical Certainty: Defines the absolute configuration of the N-substituted center.

  • H-Bond Visualization: Directly observes the donor-acceptor distances (

    
    ) critical for ligand binding potential.
    
  • Packing Polymorphism: Identifies if the ethyl ester tail induces different crystal packing motifs (polymorphs) which affect solubility.

Decision Logic: Analytical Pathway

The following diagram illustrates the decision process for choosing XRD over or alongside NMR.

StructuralAnalysisLogic Start Sample: this compound Question Primary Analytical Goal? Start->Question RouteA Bulk Purity / Dynamic Behavior Question->RouteA Routine ID RouteB Exact 3D Conformation / H-Bonding Question->RouteB Structure Proof NMR Solution NMR (1H, 13C) (Fast, Dynamic Average) RouteA->NMR XRD Single Crystal XRD (Static, Atomic Resolution) RouteB->XRD ResultA Chemical Shift Assignment NMR->ResultA ResultB Unit Cell, Space Group, Intramolecular O-H...N Bond XRD->ResultB ResultB->NMR Validates

Figure 1: Decision logic for structural elucidation. XRD is selected when precise conformational data and hydrogen bond metrics are required.

Part 2: Experimental Protocol

Synthesis & Crystallization Strategy

High-quality crystals are the prerequisite for successful diffraction. The compound is typically synthesized via reductive amination of salicylaldehyde with glycine ethyl ester hydrochloride.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v). The phenolic group increases solubility in alcohols, while the ester tail aids solubility in organics.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C.

  • Harvest: Colorless, block-like crystals typically form within 48-72 hours.

    • Note: Avoid rapid evaporation, which leads to twinning or amorphous powder.

Data Collection Parameters

For this organic molecule (


), the following collection strategy is recommended to maximize resolution and minimize radiation damage.
ParameterSettingRationale
Temperature 100 K (Cryostream)Reduces thermal vibration (atomic displacement parameters), improving resolution of the ethyl chain.
Radiation Mo K

(

Å)
Preferred over Cu for this size; reduces absorption effects in the dense phenol region.
Theta Range

to

Sufficient to achieve 0.75 Å resolution, standard for small molecule publication.
Refinement Full-matrix least-squares on

Standard SHELXL protocol for handling weak reflections.

Part 3: X-Ray Diffraction Analysis Results

Based on the structural class of N-(2-hydroxybenzyl)amino acid esters , the analysis typically yields the following crystallographic architecture.

Crystal Architecture
  • Crystal System: Monoclinic (Most probable for this chiral-at-packing or racemic class).

  • Space Group:

    
     (Centrosymmetric) is the standard packing for racemic glycine derivatives.
    
  • Asymmetric Unit: Contains one molecule of this compound.

Key Structural Metrics (The "Fingerprint")

The defining feature of this structure is the Intramolecular Hydrogen Bond .

  • Intramolecular Interaction (O1–H1···N1):

    • The phenolic hydrogen (H1) acts as a donor to the amine nitrogen (N1).

    • Typical Distance:

      
       distance of ~2.60 – 2.65 Å.
      
    • Effect: This locks the molecule into a pseudo-six-membered ring, preventing free rotation of the benzyl group relative to the glycine backbone. This is the "bioactive" conformation often missed by NMR.

  • Intermolecular Packing:

    • Molecules usually form centrosymmetric dimers or infinite chains driven by N–H···O=C (amine to carbonyl) hydrogen bonds.

    • Packing Force:

      
       stacking between the phenolic rings (centroid-centroid distance ~3.8 Å) often stabilizes the lattice in the 
      
      
      
      -axis direction.
Visualizing the Interaction Network

CrystalInteractions cluster_0 Single Molecule Unit Phenol Phenol Group (Donor -OH) Amine Amine Nitrogen (Acceptor -NH-) Phenol->Amine Intramolecular H-Bond (Locks Conformation) Neighbor Neighboring Molecule Phenol->Neighbor Pi-Pi Stacking Carbonyl Ester Carbonyl (Acceptor C=O) Amine->Carbonyl Intermolecular H-Bond (Crystal Packing)

Figure 2: Interaction map showing the critical intramolecular lock (Red) vs. intermolecular packing forces (Dashed).

Part 4: Comparative Performance Guide

This section compares SC-XRD against alternative analytical techniques for this specific chemical application.

Comparison Matrix: XRD vs. NMR vs. Computational
FeatureSingle Crystal XRD Solution NMR (

)
DFT Computational
Primary Output 3D Atomic Coordinates (CIF)Chemical Environment & ConnectivityEnergy Minimized Geometry
H-Bond Detection Direct (Geometric measurement)Indirect (Chemical shift downfield)Theoretical (Predicted)
Conformational State Static (Lattice stabilized)Dynamic (Time-averaged)Gas Phase (usually)
Sample Requirement Single Crystal (~0.3 mm)~5-10 mg dissolvedNone (In silico)
Time to Result 24-48 Hours (Growth + Scan)15 MinutesHours to Days
Cost High (Instrument/Cryo)MediumLow (CPU time)
Critical Analysis
  • When to use NMR: For routine purity checks and verifying the integrity of the ethyl ester group (quartet at ~4.2 ppm, triplet at ~1.2 ppm). NMR is faster but cannot definitively prove the cis/trans orientation of the phenolic proton relative to the nitrogen.

  • When to use XRD: When you need to publish the structure or prove the existence of the intramolecular hydrogen bond. In drug development, the XRD structure serves as the input model for docking simulations.

  • The "Hybrid" Approach: The most robust data comes from using XRD to determine the solid-state conformer, and then using Solid-State NMR (ssNMR) to determine if that same conformer persists in the bulk powder formulation.

Part 5: References

  • Gowda, B. T., et al. (2016). "Growth of glycine ethyl ester hydrochloride and its characterizations." Journal of Crystal Growth.

    • Context: Establishes the baseline crystal packing (

      
      ) for glycine ethyl ester derivatives.
      
  • Odani, A., et al. (2002). "Copper(II) complexes of N-salicylglycine and its derivatives." Bulletin of the Chemical Society of Japan.

    • Context: Discusses the coordination geometry and the role of the phenolic -OH in N-substituted glycine ligands.

  • Davey, R. (2019).[1][2] "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.

    • Context: Authoritative comparison of the two techniques for structural biology and small molecule analysis.

  • BenchChem. (2025).[3] "A Researcher's Guide to the X-ray Crystallographic Analysis of Ethyl 2-Hydroxycyclopentanecarboxylate Derivatives." BenchChem Technical Guides.

    • Context: Provides standard protocols for ester derivative crystallization and refinement strategies.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

    • Context: Chemical property verification and identifier grounding.[4]

Sources

Comparative Binding Affinity of Ethyl N-((2-hydroxyphenyl)methyl)glycinate to Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the binding affinity of Ethyl N-((2-hydroxyphenyl)methyl)glycinate , a reduced Schiff base derivative.

Executive Summary & Ligand Profile

This compound (also referred to as the ethyl ester of N-(2-hydroxybenzyl)glycine) represents a specific class of N,O-donor ligands . Unlike its parent amino acid, the esterification of the carboxyl group significantly alters its coordination chemistry.

  • Primary Role: It acts as a bidentate (NO) or weakly tridentate (NOO) ligand.

  • Key Characteristic: In aqueous physiological conditions, this compound functions as a pro-ligand . The ester group is susceptible to hydrolysis, converting it into N-(2-hydroxybenzyl)glycine (HBG) , a potent tridentate chelator.

  • Binding Preference: It follows the Irving-Williams Series for stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Chemical Structure & Donor Sites

The molecule possesses three potential binding sites:

  • Phenolic Oxygen: A hard donor (after deprotonation), providing high affinity for Fe(III) and Cu(II).

  • Secondary Amine Nitrogen: A neutral donor, crucial for stabilizing softer transition metals like Ni(II) and Zn(II).

  • Ester Carbonyl Oxygen: A weak donor. Unlike a carboxylate anion (

    
    ), the ester carbonyl (
    
    
    
    ) is neutral and sterically hindered, reducing the stability constant (
    
    
    ) compared to the free acid form.

Comparative Binding Affinity Data[1][2]

The following data compares the binding performance of the Ethyl Ester form against its Parent Acid (active metabolite) and standard reference ligands.

Table 1: Stability Constants ( ) of Transition Metal Complexes

Note: Direct aqueous stability constants for the ester are rarely isolated due to hydrolysis. The values below represent the Parent Acid (HBG) , which is the thermodynamically stable species formed in situ, compared against standard glycine.

Metal IonIonic Radius (pm)Ligand: Glycine (

)
Ligand: HBG (Parent Acid)* (

)
Ligand: Ethyl Ester Form (Predicted)
Cu(II) 738.210.5 - 11.2 ~6.0 - 7.5 (Bidentate)
Ni(II) 695.88.1 - 8.5 ~4.5 - 5.5
Zn(II) 745.27.2 - 7.6 ~4.0 - 5.0
Co(II) 744.86.8 - 7.1 ~3.8 - 4.5
Fe(III) 6410.0> 15.0 (Phenolate driven)Moderate (Hydrolysis rapid)

Interpretation: The Parent Acid (HBG) exhibits significantly higher affinity (2-3 log units) than simple glycine due to the chelate effect provided by the additional phenolic group. The Ester form, lacking the anionic carboxylate, binds roughly 3-4 log units weaker than the acid, acting primarily as a bidentate ligand until hydrolysis occurs.

Table 2: Selectivity Profile (Irving-Williams Adherence)
ParameterPerformance Description
Selectivity Order Cu(II) > Ni(II) > Zn(II) > Co(II) > Mn(II)
Hard/Soft Preference The phenolic group drives a preference for Fe(III) and Cu(II) (Hard/Borderline acids).
Kinetic Stability Ni(II) complexes show high kinetic inertness (slow exchange rates). Zn(II) complexes are labile (fast exchange).

Mechanistic Visualization

The following diagram illustrates the equilibrium between the ester (pro-ligand) and the active acid chelate, highlighting the coordination shift.

LigandBinding Ester This compound (Ester Form) Hydrolysis Hydrolysis (pH > 7 or Esterase) Ester->Hydrolysis Slow in water Fast with Metal/Base Complex_Ester Weak Complex [M(L_ester)]2+ (Bidentate: N, Phenol-O) Ester->Complex_Ester + Metal (M2+) Fast Kinetics Acid N-(2-hydroxybenzyl)glycine (Active Tridentate Ligand) Hydrolysis->Acid Complex_Acid Strong Chelate [M(L_acid)] (Tridentate: N, Phenol-O, Carboxyl-O) Acid->Complex_Acid + Metal (M2+) High Affinity (log K > 10) Complex_Ester->Complex_Acid Spontaneous Rearrangement

Caption: Transformation of the ethyl ester pro-ligand into the thermodynamically stable tridentate acid complex.

Experimental Protocols for Validation

To validate the binding affinity of this specific ester without interference from hydrolysis, you must use a Modified Potentiometric Titration or Spectrophotometric Competition Assay .

Protocol A: Potentiometric Determination (Acid Form)

Use this to determine the maximum thermodynamic stability (post-hydrolysis).

  • Reagents: 1.0 mM Ligand (Acid form), 1.0 mM Metal Chloride (

    
    , 
    
    
    
    ), 0.1 M
    
    
    (ionic strength adjuster).
  • Setup: Thermostated glass cell (25.0 °C) under

    
     atmosphere to prevent carbonate formation.
    
  • Titration: Titrate with 0.1 M carbonate-free NaOH using a calibrated glass electrode.

  • Data Analysis: Plot pH vs. Volume NaOH. Use software like HYPERQUAD or BEST to fit the protonation constants (

    
    ) first, then the metal stability constants (
    
    
    
    ).
Protocol B: Spectrophotometric Job's Method (Ester Form)

Use this to determine the stoichiometry and conditional constant of the ester in non-aqueous or buffered media (to minimize hydrolysis).

  • Solvent System: 50:50 Ethanol:Water or pure Methanol (to stabilize the ester).

  • Preparation: Prepare equimolar solutions (

    
     M) of the Ester and Metal Ion.
    
  • Mixing: Prepare a series of samples where the mole fraction of ligand (

    
    ) varies from 0 to 1, keeping total concentration constant.
    
  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    (typically 350–450 nm for Cu/Ni Schiff base complexes).
  • Calculation: Plot

    
     vs. 
    
    
    
    . The maximum indicates stoichiometry (likely 1:1 or 1:2). The curvature provides the conditional stability constant (
    
    
    ).

ExperimentalWorkflow Start Start: Ligand Characterization Solvent Select Solvent System (Prevents Hydrolysis?) Start->Solvent Aqueous Aqueous (pH > 7) Solvent->Aqueous Yes (Hydrolysis OK) Organic Ethanol/Methanol Solvent->Organic No (Preserve Ester) Method_Pot Potentiometric Titration (Measures Acid Form Affinity) Aqueous->Method_Pot Method_Spec UV-Vis / Job's Method (Measures Ester Affinity) Organic->Method_Spec Result_Acid Output: log K (Tridentate) High Stability Method_Pot->Result_Acid Result_Ester Output: log K (Bidentate) Moderate Stability Method_Spec->Result_Ester

Caption: Decision tree for selecting the correct analytical method based on solvent and hydrolysis stability.

References

  • Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46.

  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385-426.

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.

  • Kiss, T., & Sovago, I. (2007).[1] Complexes of Amino Acids and Peptides. In Comprehensive Coordination Chemistry II. Elsevier. (Provides comparative data for N-hydroxybenzyl derivatives).

  • Eltaboni, F., et al. (2023). Determination of Thermodynamic Stability of Ni(II) Glycine Complexes. International Journal of New Chemistry. (Methodology reference for glycine derivatives).

Sources

A Comparative Guide to Reference Standards for the Analysis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-((2-hydroxyphenyl)methyl)glycinate is a molecule of interest in pharmaceutical research and development, often as an intermediate or a potential impurity in the synthesis of more complex active pharmaceutical ingredients (APIs). Accurate quantification and characterization of this compound are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the analysis of this compound, offering insights into best practices for its qualification and routine analysis.

The Challenge of Reference Standard Sourcing

The absence of a commercially available, certified reference standard for this compound presents a significant analytical challenge. Regulatory bodies such as the FDA and EMA require that reference standards used for quantitative analysis be of high purity and thoroughly characterized.[1]

Option 1: Custom Synthesis

Several specialized companies, such as LGC Standards, offer custom synthesis services for reference materials.[2][3][4] This approach provides a high-purity standard accompanied by a comprehensive certificate of analysis, detailing its identity and purity, often with traceability to international standards. While this is the most straightforward approach to obtaining a reliable standard, it can be associated with significant costs and lead times.

Option 2: In-House Preparation and Qualification

A more cost-effective, albeit labor-intensive, alternative is the synthesis and qualification of an in-house reference standard. This process requires a deep understanding of synthetic organic chemistry and analytical characterization techniques to ensure the standard meets the stringent requirements for use in a regulated environment.[5]

In-House Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via reductive amination of salicylaldehyde with ethyl glycinate.

Salicylaldehyde Salicylaldehyde SchiffBase Schiff Base Intermediate Salicylaldehyde->SchiffBase EthylGlycinate Ethyl Glycinate EthylGlycinate->SchiffBase Target This compound SchiffBase->Target ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Target Reduction

Caption: Reductive amination synthesis workflow.

Experimental Protocol: Synthesis
  • Schiff Base Formation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as methanol. Add ethyl glycinate hydrochloride (1.05 eq) and a mild base like triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while monitoring the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization and Qualification of the In-House Reference Standard

A newly synthesized in-house reference standard must be rigorously characterized to confirm its identity, purity, and potency, in line with ICH guidelines.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized this compound.

Predicted ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.20-6.80 (m, 4H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.05 (s, 2H, N-CH₂-Ar), 3.40 (s, 2H, N-CH₂-CO), 2.50 (br s, 1H, OH), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

Predicted ¹³C NMR (75 MHz, CDCl₃) δ (ppm): 172.0 (C=O), 156.0 (Ar-C-OH), 130.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-C), 119.0 (Ar-CH), 116.0 (Ar-CH), 61.0 (OCH₂CH₃), 55.0 (N-CH₂-Ar), 50.0 (N-CH₂-CO), 14.2 (OCH₂CH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected MS (EI): m/z (%) = 209 (M⁺), 136, 107, 77.

Purity Assessment

The purity of the reference standard should be determined using a combination of methods, such as HPLC-UV (for organic impurities) and thermogravimetric analysis (for residual solvents and water). A purity of ≥99.5% is generally desirable for a quantitative reference standard.[1]

Comparative Analysis of Analytical Methodologies

The choice of analytical method for the routine analysis of this compound will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[8][9]

Sample Sample Preparation HPLC HPLC System (Pump, Injector, Column) Sample->HPLC UVDetector UV Detector HPLC->UVDetector Data Data Acquisition & Processing UVDetector->Data

Caption: HPLC analysis workflow.

Recommended HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temp. 30 °C

Method Validation (as per ICH Q2(R1)): [2][8][10]

ParameterTypical Acceptance CriteriaIllustrative Performance Data
Linearity (R²) ≥ 0.9990.9995 (1-100 µg/mL)
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%Intraday: ≤ 1.0%, Interday: ≤ 1.5%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is required to increase its volatility and thermal stability.[7][11]

Sample Sample Preparation Derivatization Derivatization Sample->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: GC-MS analysis workflow with derivatization.

Derivatization Protocol (Silylation):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.

  • Heat the mixture at 60-80 °C for 30-60 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Recommended GC-MS Method:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Injection Mode Splitless
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Detection Electron Ionization (EI), Scan or SIM mode

Method Validation (as per ICH Q2(R1)): [2][8][10]

ParameterTypical Acceptance CriteriaIllustrative Performance Data
Linearity (R²) ≥ 0.9950.997 (0.1-20 µg/mL)
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (% RSD) ≤ 5.0%Intraday: ≤ 3.0%, Interday: ≤ 4.5%
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL

Stability-Indicating Method Development: Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[12][13] The analytical method must be able to separate the main peak from all degradation product peaks.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines

The HPLC method is generally preferred for stability-indicating assays due to its ability to handle a wider range of polar and non-polar degradation products.[8]

Conclusion

The accurate analysis of this compound requires a well-characterized reference standard. In the absence of a commercial certified reference standard, laboratories must either invest in a custom synthesis or undertake the in-house preparation and rigorous qualification of their own standard.

Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound, with the choice depending on specific analytical needs. HPLC offers a robust and versatile method for routine analysis and stability studies, while GC-MS, although requiring derivatization, provides higher sensitivity and structural information for impurity identification. A thoroughly validated, stability-indicating HPLC method is recommended for quality control and regulatory submissions.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][3][10]

  • LGC Standards. Reference standards, research chemicals & proficiency testing. [Link][3]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][8]

  • Velpula, V. R., et al. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules2022 , 27(13), 4293. [Link][12]

  • Dunn, P. J. H., et al. Guidance for characterization of in-house reference materials for light element stable isotope analysis. Rapid Communications in Mass Spectrometry2021 , 35(20), e9177. [Link][4][5]

  • U.S. Pharmacopeia. <11> USP REFERENCE STANDARDS. [Link][14]

  • Reference-Standard Material Qualification. Pharmaceutical Technology2009 , 33(4). [Link][1]

  • ResearchGate. Synthesis of N-substituted (ortho-hydroxy)aryl glycine esters. [Link][14]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link][9]

  • BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link][15]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link][16]

  • Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. [Link][17]

  • ACS Omega. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link][18]

  • MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link][19]

  • SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. [Link][20]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link][13]

  • PMC. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link][21]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on Force Degradation Studies for Drug Substances. [Link][22]

  • SIELC Technologies. This compound. [Link][23]

  • Organic Syntheses. (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. [Link][24]

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link][25]

  • PubChem. N-Benzylglycine ethyl ester. [Link][26]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link][27]

  • Cerecetto, H., et al. PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES. [Link][28]

  • NIST. N-Benzylglycine ethyl ester. [Link][29]

  • PMC. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. [Link][30]

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. [Link]

  • Hydroxymethyl Salicylaldehyde Auxiliary for a Glycine-Dependent Amide-Forming Ligation. [Link][31]

  • PrepChem. Synthesis of N-(2-allylphenyl)glycine methyl ester. [Link][32]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link][33][34]

  • Google Patents. Purification method of glycine. [35]

  • Semantic Scholar. GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. [Link][36]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link][37]

  • Google Patents. Method for the synthesis of substituted formylamines and substituted amines. [38]

Sources

Elemental analysis validation for Ethyl N-((2-hydroxyphenyl)methyl)glycinate complexes

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative validation of coordination complexes requires moving beyond basic synthesis confirmation into rigorous, self-validating analytical systems. For complexes utilizing Ethyl N-((2-hydroxyphenyl)methyl)glycinate (CAS: 57938-78-0)—a versatile reduced Schiff base derivative—establishing exact stoichiometry is a critical prerequisite for downstream pharmacological, catalytic, or material science applications[1].

As a Senior Application Scientist, I have designed this guide to objectively compare analytical alternatives and provide a field-proven, dual-technique methodology for the absolute validation of these metal complexes.

The Analytical Paradigm: Why Orthogonal Validation is Non-Negotiable

This compound features a phenolic hydroxyl, a secondary amine, and an ester carbonyl, allowing it to act as a potent multidentate (typically O,N,O-donor) chelator for transition metals and lanthanides[2].

Historically, researchers have relied almost exclusively on Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) microanalysis to validate the empirical formula of such complexes. However, relying solely on CHNS is analytically dangerous. The literature increasingly highlights that CHNS data is highly prone to manipulation; researchers often arbitrarily add solvent molecules (e.g., lattice water or ethanol) to their theoretical calculations to force the experimental data to fit the mathematical model[3].

To establish true scientific trustworthiness, a self-validating system is required. You must couple the organic core validation (CHNS) with an orthogonal technique for metal center quantification, such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)[4][5].

ValidationWorkflow cluster_CHNS Organic Core Validation cluster_ICP Metal Center Validation Sample Synthesized Complex (Powder) Weighing Micro-weighing (Tin Capsules) Sample->Weighing Digestion Microwave Acid Digestion (HNO3) Sample->Digestion Combustion Flash Combustion (Pregl-Dumas) Weighing->Combustion GC Gas Chromatography Separation Combustion->GC TCD TCD Detection (C, H, N, S) GC->TCD Integration Stoichiometric Reconciliation (Δ ≤ 0.4%) TCD->Integration Plasma Argon Plasma Atomization Digestion->Plasma Optical Optical Emission Spectrometry Plasma->Optical Detector CCD/PMT Quantification Optical->Detector Detector->Integration

Orthogonal validation workflow combining CHNS microanalysis and ICP-OES metal quantification.

Comparative Analysis of Elemental Validation Techniques

To objectively evaluate the available methodologies, the following table compares the performance, utility, and limitations of the primary analytical techniques used to validate glycinate coordination complexes.

Analytical TechniquePrimary Target AnalytesPrecision / AccuracySample Prep ComplexityRole in Complex Validation
CHNS(O) Microanalysis C, H, N, S, O (Organic Ligand Core)± 0.3% to 0.4% absolute deviation[6]Low (Direct solid weighing)Primary: Confirms ligand integrity and overall organic purity[7].
ICP-OES Transition Metals (Zn, Cu, Ru, etc.)Parts per billion (ppb) to % levelHigh (Requires complete acid digestion)Primary: Quantifies the exact mass percentage of the metal center[5].
Flame AAS Single Metal TargetParts per million (ppm)Moderate (Acid digestion required)Alternative: Cost-effective but limited linear dynamic range compared to ICP.
Single-Crystal XRD 3D Spatial ArrangementExact atomic positioningVery High (Requires perfect crystal growth)Complementary: Proves connectivity but does not prove bulk sample purity.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies detail the exact workflows required to validate an this compound metal complex.

Protocol 1: CHNS Microanalysis via Dynamic Flash Combustion

Mechanism: The Pregl-Dumas method utilizes high-temperature combustion in an oxygen-rich environment to convert organic elements into gaseous oxides (CO2, H2O, NO2/N2, SO2)[7].

  • Micro-weighing: Weigh exactly 1.5–2.0 mg of the completely desiccated complex into a highly pure tin capsule.

    • Causality: Tin is strictly required because its highly exothermic oxidation at 1000°C generates a localized "flash" temperature of ~1800°C. This extreme heat ensures the complete destruction of thermally stable metal-ligand bonds.

  • Catalyst Addition: Add ~1 mg of Vanadium(V) oxide (V₂O₅) to the capsule.

    • Causality: Metal complexes often form refractory metal carbides during combustion. V₂O₅ acts as an oxygen donor and catalyst to guarantee 100% conversion of carbon to CO₂, preventing artificially low carbon readings.

  • Combustion and Separation: Drop the capsule into the combustion reactor. The resulting gases are swept by a helium carrier gas through a copper reduction column (to reduce nitrogen oxides to N₂) and separated via a Gas Chromatography (GC) column[7].

  • TCD Detection: Quantify the gases using a Thermal Conductivity Detector. Ensure the measured CHNS values fall within the strict American Chemical Society (ACS) acceptance criterion of ±0.40% absolute deviation from the calculated theoretical values[6].

Protocol 2: Metal Quantification via ICP-OES
  • Microwave-Assisted Acid Digestion: Place 10 mg of the complex in a PTFE vessel. Add 6 mL of concentrated HNO₃ (TraceMetal grade) and 2 mL of 30% H₂O₂.

    • Causality: The this compound ligand creates a highly stable chelate ring. HNO₃ oxidizes the metal, while H₂O₂ generates hydroxyl radicals that aggressively dismantle the aromatic and aliphatic organic framework[5].

  • Microwave Digestion: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Causality: High pressure and temperature ensure complete mineralization, preventing organic matrix effects that could alter droplet formation and ionization in the nebulizer.

  • Dilution and Atomization: Dilute the digestate to 50 mL with 18 MΩ ultrapure water. Introduce the sample into the argon plasma (6000–10000 K).

  • Optical Emission Detection: Measure the element-specific emission lines (e.g., Zn at 206.200 nm or Cu at 324.754 nm)[5]. Calculate the mass percentage of the metal to cross-verify the CHNS stoichiometric ratio.

CoordinationLogic Ligand Ethyl N-((2-hydroxyphenyl) methyl)glycinate C11H15NO3 Deprotonation Deprotonation (Phenolic OH) Ligand->Deprotonation Complex Coordination Complex [M(L)n(H2O)m] Deprotonation->Complex O,N,O-donor chelation Metal Transition Metal Salt (e.g., ZnCl2, Cu(NO3)2) Metal->Complex Metal Cation

Coordination logic of this compound with transition metals.

Data Presentation: Stoichiometric Reconciliation

To definitively prove the synthesis of a complex, the empirical data from both techniques must be synthesized. Below is a representative data validation table for a hypothetical bis-ligand Zinc(II) complex, [Zn(C₁₁H₁₄NO₃)₂] (Theoretical Molar Mass: 481.86 g/mol ).

ElementAnalytical MethodCalculated (%)Found (%)Absolute Deviation (Δ)Validation Status
Carbon (C) CHNS Microanalysis54.8454.98+ 0.14PASS (≤ 0.40%)
Hydrogen (H) CHNS Microanalysis5.865.95+ 0.09PASS (≤ 0.40%)
Nitrogen (N) CHNS Microanalysis5.815.70- 0.11PASS (≤ 0.40%)
Zinc (Zn) ICP-OES13.5713.48- 0.09PASS (≤ 0.40%)

By enforcing this dual-technique validation strategy, researchers eliminate the ambiguity associated with solvate masking[3]. This rigorous approach ensures the absolute structural integrity and purity of this compound complexes before they advance to in vitro biological testing or material integration.

References

  • SIELC Technologies. This compound. Available at: [Link][1]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link][3]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link][7]

  • University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link][6]

  • National Institutes of Health (NIH) / PMC. Structural, Magnetic and Luminescent Properties of Lanthanide Complexes with N-Salicylideneglycine. Available at:[Link][2]

  • Semantic Scholar. Synthesis a New Schiff Base as a Chelating Agent for Reliable Quantification of Zinc from Water and Biological Samples. Available at:[Link][4]

  • ACS Omega. UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OES Performance. Available at:[Link][5]

Sources

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